molecular formula C6H11F2NO2 B12871422 3-(Difluoro(methoxy)methyl)morpholine

3-(Difluoro(methoxy)methyl)morpholine

Cat. No.: B12871422
M. Wt: 167.15 g/mol
InChI Key: GSUXCGZTEQFQIZ-UHFFFAOYSA-N
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Description

3-(Difluoro(methoxy)methyl)morpholine is a useful research compound. Its molecular formula is C6H11F2NO2 and its molecular weight is 167.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoro(methoxy)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoro(methoxy)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

3-[difluoro(methoxy)methyl]morpholine

InChI

InChI=1S/C6H11F2NO2/c1-10-6(7,8)5-4-11-3-2-9-5/h5,9H,2-4H2,1H3

InChI Key

GSUXCGZTEQFQIZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1COCCN1)(F)F

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to 3-(Difluoro(methoxy)methyl)morpholine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-(Difluoro(methoxy)methyl)morpholine, a novel chemical entity for which a specific CAS Registry Number and detailed experimental data are not yet publicly available. By dissecting its core components—the privileged morpholine scaffold and the unique difluoro(methoxy)methyl substituent—we will explore its predicted properties, propose robust synthetic pathways, and discuss its potential applications in drug discovery. This document serves as a foundational resource for researchers seeking to leverage this promising, yet unexplored, building block.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle that is frequently incorporated into bioactive molecules and approved drugs.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical, metabolic, and biological properties.[2]

  • Physicochemical Properties : The presence of both a weakly basic nitrogen atom and an oxygen atom imparts a balanced hydrophilic-lipophilic profile.[3][4] This often enhances aqueous solubility and allows for fine-tuning of a molecule's polarity. The pKa of the morpholine nitrogen is typically lower than that of piperidine, which can be beneficial for optimizing a drug's ionization state at physiological pH, thereby improving cell permeability and overall pharmacokinetic profiles.[5]

  • Metabolic Stability : The morpholine ring itself is generally resistant to metabolic degradation, making it an attractive scaffold for improving the half-life of drug candidates.[2]

  • Central Nervous System (CNS) Applications : The well-balanced properties of morpholine-containing compounds often lead to enhanced blood-brain barrier permeability, making this scaffold particularly valuable in the development of therapeutics for CNS disorders.[3][4]

The morpholine ring can serve multiple roles in a drug's structure: it can be an integral part of the pharmacophore, directly interacting with the biological target; it can act as a scaffold to correctly orient other functional groups; or it can be used to modulate the overall pharmacokinetic/pharmacodynamic (PK/PD) properties of the molecule.[2]

The Difluoro(methoxy)methyl Group: A Novel Bioisosteric Moiety

The substituent at the 3-position, a difluoro(methoxy)methyl group (-CF2OCH3), is a less common but highly intriguing functional group that combines the properties of both a difluoromethyl and a methoxy group.

Physicochemical Impact of the Difluoromethyl (-CF2H) Group

The difluoromethyl group has gained significant attention as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[6][7] Its unique characteristics can profoundly influence a molecule's biological activity.

  • Hydrogen Bonding : Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses a polarized C-H bond, making it a competent hydrogen bond donor.[8][9] This allows it to mimic the hydrogen bonding interactions of the groups it replaces, potentially preserving or enhancing binding affinity to a biological target.[9]

  • Metabolic Stability : The presence of two strong C-F bonds significantly enhances resistance to oxidative metabolism at that position, which can increase a drug's half-life.[7][10]

  • Lipophilicity and Permeability : The -CF2H group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethyl group.[6] This allows for the fine-tuning of a molecule's lipophilicity to optimize membrane permeability and bioavailability.[7]

Functional GroupHydrogen Bond CapabilityTypical LogP ContributionMetabolic Stability
-OH Donor & AcceptorNegativeProne to oxidation/conjugation
-CH3 NonePositiveProne to oxidation
-CF3 Acceptor onlyHighly PositiveHigh
-CF2H DonorModerately PositiveHigh

Table 1: Comparative properties of the difluoromethyl group and other common functional groups.

The Role of the Methoxy (-OCH3) Group

The methoxy group is one of the most common substituents found in approved drugs.[11] It can influence a molecule's properties through several mechanisms:

  • Electronic Effects : It acts as a resonance electron-donating group and an inductive electron-withdrawing group, which can modulate the reactivity and pKa of nearby functionalities.[12]

  • Conformational Control : The methoxy group can restrict the rotation of adjacent bonds, locking the molecule into a specific conformation that may be optimal for binding to a target.

  • Metabolic Blocking : It can be used to block a site of potential metabolism on an aromatic ring. However, the methoxy group itself can be a site of O-demethylation.[11]

The combination of these features in the -CF2OCH3 group results in a moderately electron-withdrawing substituent with unique steric and electronic properties, offering a novel tool for medicinal chemists.[13][14]

Synthetic Strategies

As 3-(Difluoro(methoxy)methyl)morpholine is not a commercially available compound, its synthesis requires a multi-step approach. A plausible strategy involves the initial construction of a 3-substituted morpholine followed by the introduction of the difluoro(methoxy)methyl group.

Proposed Synthesis of the 3-(Thionomethoxycarbonyl)morpholine Intermediate

A common and effective strategy for synthesizing enantiopure 3-substituted morpholines is to start from a chiral pool amino acid, such as serine.[15] The following workflow outlines a potential pathway to a key thionoester intermediate.

Synthetic Workflow for Thionoester Intermediate Serine L-Serine N_Protected_Serine N-Protected L-Serine (e.g., N-Boc-L-Serine) Serine->N_Protected_Serine Boc2O, Base N_Protected_Amino_Alcohol N-Protected Amino Alcohol N_Protected_Serine->N_Protected_Amino_Alcohol Reduction (e.g., BH3-DMS) N_Protected_Morpholinone N-Protected 3-Carboxymorpholin-5-one N_Protected_Amino_Alcohol->N_Protected_Morpholinone 1. Chloroacetyl chloride 2. Base (e.g., NaH) Thionoester_Precursor N-Protected 3-(Methoxycarbonyl)morpholine N_Protected_Morpholinone->Thionoester_Precursor 1. Reduction (e.g., BH3-DMS) 2. Esterification (MeOH, H+) Thionoester N-Protected 3-(Thionomethoxycarbonyl)morpholine Thionoester_Precursor->Thionoester Thionation (e.g., Lawesson's Reagent)

Caption: Proposed workflow for the synthesis of a key thionoester intermediate.

Introduction of the Difluoro(methoxy)methyl Group via Fluorodesulfurization

Recent advancements have shown that the fluorodesulfurization of thionoesters is an efficient method for synthesizing difluoro(alkoxy)methyl compounds.[13][16] The use of (Diethylamino)sulfur trifluoride (DAST) in the presence of a catalytic amount of a Lewis acid like tin(IV) chloride (SnCl4) has proven effective for this transformation.[13][14]

Final Synthetic Step Thionoester N-Protected 3-(Thionomethoxycarbonyl)morpholine Protected_Target N-Protected 3-(Difluoro(methoxy)methyl)morpholine Thionoester->Protected_Target DAST, cat. SnCl4 CH2Cl2, 0°C to rt Final_Product 3-(Difluoro(methoxy)methyl)morpholine Protected_Target->Final_Product Deprotection (e.g., TFA)

Caption: Final steps for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol: Fluorodesulfurization of a Thionoester Intermediate

This protocol is adapted from the procedure described by Pashko et al. for the synthesis of aromatic difluoro(methoxy)methyl compounds.[13]

Materials:

  • N-Boc-3-(thionomethoxycarbonyl)morpholine (1.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • (Diethylamino)sulfur trifluoride (DAST) (2.0 equiv)

  • Tin(IV) chloride (SnCl4) (0.05 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and an ice bath

Procedure:

  • Dissolve the N-Boc-3-(thionomethoxycarbonyl)morpholine (1.0 equiv) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add DAST (2.0 equiv) dropwise to the cooled solution. Caution: DAST is toxic and corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition of DAST, add a catalytic amount of SnCl4 (0.05 equiv).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO3 solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc-3-(Difluoro(methoxy)methyl)morpholine.

Protocol: N-Boc Deprotection

Materials:

  • N-Boc-3-(Difluoro(methoxy)methyl)morpholine (1.0 equiv)

  • Dichloromethane (CH2Cl2) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Procedure:

  • Dissolve the purified N-Boc protected compound in CH2Cl2.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) at room temperature.

  • Stir the reaction for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a suitable base and extracted, or used directly for subsequent reactions.

Predicted Profile and Therapeutic Potential

Based on its structural components, 3-(Difluoro(methoxy)methyl)morpholine is predicted to possess several desirable properties for a drug candidate:

  • Improved Metabolic Stability : The difluoromethyl group is expected to block metabolic oxidation at the 3-position of the morpholine ring.[6][7]

  • Modulated Lipophilicity and Solubility : The combination of the polar morpholine ring and the fluorinated substituent should provide a balanced logP, enhancing both solubility and membrane permeability.[3][4]

  • Target Interactions : The ability of the -CF2H group to act as a hydrogen bond donor could enable specific and potent interactions with biological targets.[8][9]

  • CNS Penetration : Given the prevalence of morpholine scaffolds in CNS-active drugs, this compound is a promising building block for developing novel therapeutics for neurological and psychiatric disorders.[3][4]

This novel building block could be incorporated into screening libraries or used in targeted synthesis campaigns for a variety of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, where the unique properties imparted by fluorine are highly valued.[17][18]

Conclusion

While 3-(Difluoro(methoxy)methyl)morpholine remains an underexplored chemical entity, a thorough analysis of its constituent parts provides a strong rationale for its synthesis and evaluation. The privileged morpholine scaffold offers a solid foundation for drug-like properties, while the unique difluoro(methoxy)methyl group presents an exciting opportunity to modulate potency, selectivity, and pharmacokinetics through its distinct electronic and steric effects. The synthetic pathways proposed herein are based on robust and scalable chemical transformations, providing a clear roadmap for researchers to access this novel building block. The insights provided in this guide aim to catalyze further investigation into 3-(Difluoro(methoxy)methyl)morpholine and its derivatives, potentially unlocking new avenues in the development of next-generation therapeutics.

References

  • Bergström, F., et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]

  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Amrita School of Pharmacy. [Link]

  • Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Vitaku, E., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Jackson, A., et al. (1987). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. RSC Publishing. [Link]

  • Svejstrup, T. D., et al. (2014). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • ResearchGate. (2022). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]

  • ResearchGate. (2024). The role of the methoxy group in approved drugs. [Link]

  • Pashko, M., & Yagupolskii, Y. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Zafrani, Y., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Gouverneur, V., et al. (2014). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. [Link]

  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Mykhailiuk, P. K., et al. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry: Revival via CF2OMe-Containing Amines. Organic Letters. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Beilstein-Institut. (2021). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. [Link]

  • ResearchGate. (2021). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • PMC. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. [Link]

Sources

Crystal Structure and Stereochemistry of 3-(Difluoro(methoxy)methyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The difluoro(methoxy)methyl (-CF₂OMe) group has recently emerged from obscurity to become a highly sought-after motif in medicinal chemistry. Bridging the gap between the strong electron-withdrawing nature of a -CF₃ group and the hydrogen-bond accepting capability of a methoxy group, the -CF₂OMe moiety offers a unique stereoelectronic profile. Recent breakthroughs in the synthesis of CF₂OMe-containing amines[1] have unlocked access to novel sp³-enriched building blocks. Among these, 3-(Difluoro(methoxy)methyl)morpholine represents a critical scaffold. This whitepaper details the stereochemical considerations, crystal structure elucidation, and the self-validating synthetic protocols required to isolate and characterize this compound.

Stereochemistry and Conformational Dynamics

The C3 Stereocenter

Morpholine derivatives are foundational in drug discovery, often serving as hinge-binding motifs or pharmacokinetic modulators. The introduction of the -CF₂OMe group at the C3 position creates a chiral center. The absolute configuration—(R) or (S)—dictates the three-dimensional vector of the difluoro(methoxy)methyl group, which is critical for target engagement. For instance, in homologous chiral alkoxymethyl morpholine analogs acting as dopamine D4 receptor antagonists, the (S)-enantiomer exhibits potent activity while the (R)-enantiomer is completely inactive [3].

Axial vs. Equatorial Equilibrium

The morpholine ring predominantly adopts a chair conformation. The bulky -CF₂OMe group faces a conformational dichotomy:

  • Steric Factors: The equatorial position is sterically favored, minimizing 1,3-diaxial interactions with the axial protons at C5 and the N-H/N-R group.

  • Stereoelectronic Factors: The highly electronegative fluorine atoms can induce a generalized anomeric effect. The lone pair on the morpholine nitrogen ( nN​ ) can donate into the antibonding orbital of the adjacent C-C or C-F bonds ( σ∗ ), potentially stabilizing an axial conformer depending on the nitrogen's protonation state and N-substituent.

ConformationalLogic A 3-CF2OMe Morpholine (Chair Conformation) B Equatorial Preference A->B Steric Control C Axial Preference A->C Electronic Control D Minimized 1,3-Diaxial Steric Hindrance B->D E Generalized Anomeric Effect (n_N → σ* C-F) C->E F Dominant Crystal Conformer (Typically Equatorial) D->F E->F

Caption: Logical flow of competing steric and stereoelectronic effects governing the CF2OMe conformation.

Crystal Structure Elucidation

X-ray crystallography is the gold standard for determining both the absolute stereochemistry and the solid-state conformation of 3-(Difluoro(methoxy)methyl)morpholine.

Packing Motifs and Hydrogen Bonding

In the solid state, the crystal lattice is stabilized by a network of intermolecular forces. The secondary amine of the morpholine ring acts as a potent hydrogen bond donor (N-H···O or N-H···F). The oxygen atom of the methoxy group and the fluorine atoms serve as hydrogen bond acceptors. The high melting point of such fluorinated amine hydrochlorides is indicative of a robust crystal lattice driven by these dipole-dipole interactions and ionic bonds (if crystallized as a salt).

Quantitative Electronic and Structural Data

Understanding the electronic properties of the -CF₂OMe group is essential for rationalizing its bond lengths. Recent ¹⁹F NMR studies have quantified its Hammett constants, revealing it as a moderate electron acceptor through both inductive and resonance pathways, positioning it electronically closest to a -CHF₂ group[2].

Table 1: Electronic Properties and Typical Crystallographic Parameters

ParameterValue / CharacteristicCausality / Significance
Hammett Inductive Constant (σI) 0.22Indicates moderate electron-withdrawing capability via the sigma framework.
Hammett Resonance Constant (σR) 0.07Shows weak electron withdrawal via resonance, modulated by the oxygen lone pairs.
Typical C-F Bond Length ~1.35 - 1.37 ÅShortened and strengthened due to the high electronegativity of fluorine.
C(ring)-C(CF₂) ~1.51 - 1.53 ÅSlightly elongated compared to standard C-C bonds due to steric bulk and hyperconjugation.
N-H···F Hydrogen Bond Distance ~2.20 - 2.40 ÅCritical for locking the solid-state conformation and defining the crystal packing motif.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Synthesis of the CF₂OMe Motif via Fluorodesulfurization

This protocol adapts the robust imidate-based strategy for generating CF₂OMe-functionalized amines from thionoesters[1] [2].

Rationale: Traditional syntheses of difluoro(alkoxy)methyl ethers rely on highly aggressive and toxic reagents (e.g., SF₄, BrF₃). The modern approach utilizes Diethylaminosulfur trifluoride (DAST) activated by a Lewis acid, allowing for mild, scalable fluorodesulfurization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the morpholine-3-thionoester precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Lewis Acid Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add Tin(IV) chloride (SnCl₄, 1.2 mmol) dropwise. Causality: SnCl₄ coordinates to the thionocarbonyl sulfur, increasing the electrophilicity of the carbon center and priming it for nucleophilic attack by the fluoride.

  • Fluorination: Slowly add DAST (2.5 mmol) to the reaction mixture. Maintain at -78 °C for 1 hour, then allow it to gradually warm to room temperature overnight.

  • Self-Validation Checkpoint (¹⁹F NMR): Take a 0.1 mL aliquot, dilute in CDCl₃, and acquire a crude ¹⁹F NMR spectrum. The disappearance of DAST signals and the emergence of a characteristic AB system or a singlet around -80 to -85 ppm confirms the successful formation of the -CF₂OMe group.

  • Quenching and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

SyntheticWorkflow S1 Morpholine Thionoester S2 SnCl4 Activation (-78 °C) S1->S2 S3 DAST Addition (Fluorodesulfurization) S2->S3 S4 19F NMR Validation S3->S4 S5 Purified 3-CF2OMe Morpholine S4->S5

Caption: Step-by-step synthetic workflow with integrated analytical validation.

Protocol 2: Crystallization for X-Ray Diffraction

To determine the absolute stereochemistry, high-quality single crystals must be grown. Since the free base of 3-(Difluoro(methoxy)methyl)morpholine is prone to being an oil or low-melting solid, crystallization is performed on its hydrochloride salt.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the purified free base (0.5 mmol) in anhydrous diethyl ether (5 mL). Add 2.0 M HCl in ether (0.6 mmol) dropwise at 0 °C. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base and non-polar impurities.

  • Solvent System Selection: Select a binary solvent system. Methanol (good solvent) and Diethyl ether (antisolvent) are ideal for morpholine hydrochlorides.

  • Slow Diffusion (Vapor Diffusion): Dissolve the salt in a minimum amount of methanol in a small inner vial. Place this vial inside a larger outer vial containing diethyl ether. Cap the outer vial tightly.

  • Crystal Growth: Allow the system to stand undisturbed at room temperature. Causality: The highly volatile antisolvent (ether) slowly diffuses into the methanol solution. This creates a highly controlled, gradual state of supersaturation, which is thermodynamically required to grow highly ordered, diffraction-quality single crystals rather than amorphous precipitates.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least two dimensions) are observed, harvest them suspended in paratone oil to prevent degradation from atmospheric moisture prior to mounting on the diffractometer.

Conclusion

The integration of the difluoro(methoxy)methyl group into the morpholine scaffold yields a building block with precisely tuned electronic characteristics and defined stereochemical vectors. By employing Lewis acid-mediated fluorodesulfurization and rigorous crystallographic analysis, researchers can confidently deploy 3-(Difluoro(methoxy)methyl)morpholine in the design of next-generation therapeutics, leveraging its unique balance of inductive electron withdrawal and steric bulk.

References

  • Pashko, M. O., Granat, D., Leha, D., et al. "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines." ChemRxiv, March 12, 2025. URL:[Link]

  • Pashko, M. O., & Yagupolskii, Y. L. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry, 2024, 22(4). URL:[Link]

  • Orr, S. T. M., et al. "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." Bioorganic & Medicinal Chemistry Letters, 2015. URL:[Link]

3-(Difluoro(methoxy)methyl)morpholine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Hypothesized Mechanism of Action and Elucidation Strategy for 3-(Difluoro(methoxy)methyl)morpholine in Biological Systems

Abstract The introduction of novel chemical entities into the drug discovery pipeline necessitates a robust, hypothesis-driven approach to elucidate their mechanism of action. This guide addresses the compound 3-(Difluoro(methoxy)methyl)morpholine, a molecule for which no public data currently exists. By deconstructing the molecule into its core components—the privileged morpholine scaffold and the bioisosteric difluoromethyl group—we hypothesize a plausible mechanism of action. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-phased experimental strategy to identify its biological target, validate its mechanism, and characterize its cellular effects. We provide not just a series of protocols, but the causal logic behind the experimental choices, ensuring a self-validating and scientifically rigorous investigative pathway.

Part 1: Structural Rationale and Mechanistic Hypothesis

Deconstruction of a Novel Chemical Entity

The structure of 3-(Difluoro(methoxy)methyl)morpholine combines two powerful motifs in modern medicinal chemistry. Understanding these components is key to forming a testable hypothesis.

  • The Morpholine Scaffold: The morpholine ring is a saturated heterocycle widely recognized as a "privileged scaffold" in drug design.[1][2][3][4] Its prevalence in FDA-approved drugs stems from its ability to impart favorable physicochemical properties. The weak basicity of the nitrogen atom (pKa typically ~8.5) and the hydrogen bond accepting capability of the oxygen atom can enhance aqueous solubility and improve pharmacokinetic profiles.[1] Furthermore, the morpholine ring can engage in critical binding interactions within target proteins, including hydrogen bonding and hydrophobic contacts, often improving both potency and selectivity.[1][2]

  • The Difluoromethyl (CF2H) Group: Fluorination is a cornerstone strategy in medicinal chemistry used to fine-tune molecular properties.[5][6][7] The difluoromethyl group, in particular, is a fascinating functional group. It is recognized as a bioisostere of the hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[8][9][10][11] Unlike a hydroxyl group, which is prone to metabolic oxidation, the C-F bond is exceptionally strong, rendering the difluoromethyl group metabolically robust.[7] Crucially, the CF2H group can act as a lipophilic hydrogen bond donor , a rare and valuable property that allows it to mimic the hydrogen-bonding interactions of a hydroxyl or amine group while potentially increasing cell permeability and target residence time.[12]

The Central Hypothesis: Kinase Inhibition

Given the frequent appearance of the morpholine scaffold in kinase inhibitors and the ability of the difluoromethyl group to act as a bioisostere for a hinge-binding hydroxyl group, we propose the following primary hypothesis:

3-(Difluoro(methoxy)methyl)morpholine functions as a competitive inhibitor of one or more protein kinases.

The morpholine likely serves as the core scaffold, occupying a significant portion of the ATP-binding pocket, while the difluoromethyl group engages in a critical hydrogen bond interaction with the kinase hinge region, mimicking the role of a hydroxyl group in established inhibitors.

cluster_0 Hypothesized Molecular Interaction cluster_1 Key Moieties Molecule 3-(Difluoro(methoxy)methyl)morpholine Interaction Mechanism Molecule->Interaction Inhibits Target Kinase ATP-Binding Pocket Interaction->Target Morpholine Morpholine Scaffold Morpholine->Molecule Morpholine->Interaction Occupies Pocket Improves PK CF2H Difluoromethyl Group CF2H->Molecule CF2H->Interaction H-Bond to Hinge Metabolic Stability

Caption: Hypothesized role of molecular moieties in kinase inhibition.

Part 2: A Phased Strategy for Mechanism of Action Elucidation

This section details a logical, three-phased experimental workflow designed to rigorously test our central hypothesis. Each phase builds upon the last, moving from broad, unbiased screening to specific, quantitative validation.

cluster_1 Phase I: Unbiased Target Identification cluster_2 Phase II: In Vitro Validation cluster_3 Phase III: Cellular Confirmation start Novel Compound 3-(Difluoro(methoxy)methyl)morpholine p1_a Broad-Panel Kinase Screen start->p1_a p1_b Cellular Thermal Shift Assay (CETSA) start->p1_b p2_a IC50 Determination (ADP-Glo Assay) p1_a->p2_a p1_b->p2_a p2_b Mechanism of Inhibition (Kinetics) p2_a->p2_b p3_a Target Engagement (Western Blot) p2_b->p3_a p3_b Functional Outcome (Cell Viability Assay) p3_a->p3_b end Mechanism Elucidated p3_b->end

Caption: Overall experimental workflow for mechanism of action elucidation.

Phase I: Unbiased Target Identification

The initial goal is to cast a wide net to identify potential protein targets without bias. We will employ two complementary, industry-standard approaches.

Protocol 1: Broad-Panel Kinase Inhibition Screen

  • Causality: This biochemical screen directly tests the compound's ability to inhibit a large, diverse panel of purified kinases (e.g., the Eurofins DiscoverX KINOMEscan™ or similar). This is the most direct test of our primary hypothesis. A single-point concentration (e.g., 10 µM) is used to identify initial "hits."

  • Methodology:

    • Prepare a 10 mM stock solution of 3-(Difluoro(methoxy)methyl)morpholine in 100% DMSO.

    • Submit the compound to a commercial screening service (e.g., Eurofins, Reaction Biology Corp) for a broad kinase panel screen at a single concentration of 10 µM.

    • The service will perform competitive binding assays where the test compound competes with a tagged ligand for the ATP-binding site of each kinase.

    • Data is typically returned as Percent of Control (POC) or Percent Inhibition. A lower POC value indicates stronger binding/inhibition.

  • Data Presentation & Interpretation: Results should be summarized in a table, highlighting kinases that show significant inhibition (e.g., >70% inhibition).

Kinase TargetGene SymbolKinase FamilyPercent Inhibition @ 10 µM
Kinase AKDRTyrosine95%
Kinase BAURKASer/Thr88%
Kinase CPIK3CALipid15%
............
Table 1: Example data output from a broad-panel kinase screen.
Phase II: In Vitro Validation and Quantitative Characterization

Hits from Phase I must be validated quantitatively. This phase confirms the interaction and characterizes its nature and potency.

Protocol 2: IC50 Determination via ADP-Glo™ Kinase Assay

  • Causality: This assay quantifies the potency of the inhibitor by measuring the amount of ADP produced by the active kinase. It provides a dose-dependent measure of inhibition (IC50), which is a critical parameter for any inhibitor.

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, the specific kinase enzyme (e.g., KDR), its corresponding substrate (e.g., a peptide substrate), and ATP at the desired concentration (typically the Km for the specific kinase).

    • Compound Titration: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the enzyme, and initiate the reaction by adding 5 µL of the substrate/ATP mix. Incubate at room temperature for 1 hour.

    • ADP Detection (1st Step): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation (2nd Step): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Prepare Reagents (Kinase, Substrate, ATP, Compound) step1 Dispense Compound Dilutions into 384-well Plate start->step1 step2 Add Kinase Enzyme step1->step2 step3 Initiate Reaction with ATP/Substrate Mix (Incubate 1 hr) step2->step3 step4 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) (Incubate 40 min) step3->step4 step5 Add Kinase Detection Reagent (Convert ADP to ATP -> Light) (Incubate 30 min) step4->step5 end Read Luminescence & Calculate IC50 step5->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Phase III: Cellular Target Engagement and Functional Confirmation

The final phase is to confirm that the compound engages its target in a cellular context and produces a relevant biological effect.

Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation

  • Causality: If the compound inhibits a specific kinase in cells, the phosphorylation of that kinase's direct downstream substrates should decrease. This assay provides direct evidence of target engagement and inhibition of the signaling pathway in a physiological environment.

  • Methodology:

    • Cell Culture & Treatment: Plate a relevant cell line (e.g., HUVEC cells for KDR/VEGFR2) and allow them to adhere. Starve the cells (e.g., in serum-free media) for 4-6 hours.

    • Inhibitor Pre-treatment: Treat cells with various concentrations of 3-(Difluoro(methoxy)methyl)morpholine (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for KDR/VEGFR2) for 10-15 minutes to activate the pathway.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST).

      • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-PLCγ1).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-total-PLCγ1) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, confirms cellular target inhibition.

Part 3: Conclusion and Path Forward

This guide outlines a hypothesis-driven, systematic approach to defining the mechanism of action for the novel compound 3-(Difluoro(methoxy)methyl)morpholine. By leveraging established principles of medicinal chemistry, we hypothesize a role as a kinase inhibitor. The proposed three-phased experimental plan provides a clear and rigorous pathway to test this hypothesis, moving from broad screening to specific in vitro and cellular validation.

Successful execution of this strategy will not only elucidate the primary mechanism of action but also provide critical data on potency, selectivity, and cellular efficacy, paving the way for further lead optimization and preclinical development.

References

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  • Ni, C., & Hu, J. (2014). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition. [Link]

  • Patel, R., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Journal of the Indian Chemical Society. [Link]

  • Al-Tamiemi, E. O., et al. (2018, September 21). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

  • Le Guilloux, V. (2007, February 15). Bioisosterism. Drug Design. [Link]

  • Zhu, Y., et al. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

  • Lizarzaburu, M., et al. (2021). Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Al-Tamiemi, E. O., et al. (2018). Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Digital Repository of Al-Mustansiriyah University. [Link]

  • Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Retrieved March 23, 2026, from [Link]

  • Bresciani, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

  • Kaur, M., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Bresciani, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Grygorenko, O. O., et al. (2019). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Journal of Fluorine Chemistry. [Link]

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A Technical Guide to the Preliminary In Vitro Toxicity Assessment of 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Toxicology

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical framework for evaluating the preliminary in vitro toxicity profile of the novel compound, 3-(Difluoro(methoxy)methyl)morpholine. In the absence of publicly available data for this specific molecule, this guide synthesizes established principles and authoritative protocols to construct a robust, scientifically-grounded testing strategy. We detail the rationale and step-by-step methodologies for a core panel of assays designed to assess basal cytotoxicity, potential for drug-drug interactions, cardiovascular risk, and genotoxicity. Hypothetical data are presented to illustrate data interpretation and guide subsequent decision-making in an early-stage drug discovery context. This whitepaper serves as a practical blueprint for generating a foundational safety profile, adhering to the principles of Good In Vitro Method Practices (GIVIMP) to ensure data integrity and reproducibility.[1]

Introduction and Strategic Rationale

The imperative in modern drug discovery is to identify and mitigate potential safety liabilities as early as possible to reduce late-stage attrition.[2] In vitro toxicity testing is a cost-effective, high-throughput, and increasingly predictive means of achieving this goal.[3][4] This guide focuses on 3-(Difluoro(methoxy)methyl)morpholine, a small molecule containing a morpholine scaffold. While morpholine itself is a known irritant and toxicant at high concentrations[5][6][7][8], the toxicological profile of this specific derivative is unknown. The introduction of a difluoro(methoxy)methyl group may significantly alter its metabolic stability, off-target activity, and overall safety profile.

Our strategic approach is to implement a core panel of in vitro assays that address the most common reasons for compound failure. The selection of these assays is not arbitrary; it is a targeted strategy to de-risk the compound by probing critical safety endpoints:

  • General Cytotoxicity: To determine the concentration at which the compound causes overt cell death, establishing a therapeutic window.

  • Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions (DDIs), a major clinical and regulatory concern.[9][10]

  • hERG Channel Inhibition: To evaluate the risk of QT prolongation and cardiac arrhythmia, a critical safety liability.[11][12]

  • Genotoxicity: To screen for the potential to cause DNA or chromosomal damage, which can be linked to carcinogenicity.[13][14]

This multi-pronged approach provides a holistic, albeit preliminary, view of the compound's safety profile, enabling informed decisions for further development.

The Core In Vitro Toxicity Panel: An Overview

The initial safety assessment of 3-(Difluoro(methoxy)methyl)morpholine is built around a workflow designed for progressive data generation. Each stage provides critical information that informs the next, creating a self-validating system of inquiry.

In_Vitro_Toxicity_Workflow cluster_0 Primary Screening cluster_1 Secondary Safety Profiling cluster_2 Decision Gate A Compound QC (Purity, Solubility) B Basal Cytotoxicity Assay (e.g., HepG2, 72h) A->B Proceed if >95% pure & soluble C CYP450 Inhibition Panel (IC50 for major isoforms) B->C Determine max. assay concentration D hERG Inhibition Assay (Patch Clamp, IC50) B->D E Genotoxicity Screen (e.g., in vitro Micronucleus) B->E F Integrated Risk Assessment (Profile Review) C->F D->F E->F

Caption: High-level workflow for preliminary in vitro toxicity assessment.

Experimental Methodologies

Adherence to standardized, well-validated protocols is critical for ensuring data quality and reproducibility.[1] The following sections detail the methodologies for the proposed core assays.

Basal Cytotoxicity Assay (Neutral Red Uptake)

Principle: This assay assesses cell membrane integrity. Viable cells take up the supravital dye Neutral Red into their lysosomes. A decrease in dye uptake is correlated with a loss of viability due to cell death or inhibition of cell growth. This method is chosen for its robustness and high-throughput applicability.[3]

Protocol:

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-(Difluoro(methoxy)methyl)morpholine in culture medium, starting from a top concentration of 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Dye Incubation: Wash cells with phosphate-buffered saline (PBS). Add medium containing 50 µg/mL Neutral Red and incubate for 3 hours.

  • Dye Extraction: Wash cells with PBS, then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the lysosomes.

  • Data Acquisition: Shake the plates for 10 minutes and measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that causes 50% inhibition of viability) using a non-linear regression model.

CYP450 Inhibition Assay (Fluorometric)

Principle: This assay evaluates the potential of a test compound to inhibit major drug-metabolizing enzymes.[9][10] It uses human liver microsomes and specific probe substrates that become fluorescent upon metabolism by a particular CYP isoform. A decrease in fluorescence indicates inhibition. This is a critical screen for predicting drug-drug interactions.[15][16]

Protocol:

  • Reagent Preparation: Thaw human liver microsomes (HLMs) and prepare a reaction mixture containing a specific CYP isoform probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.) and an NADPH-regenerating system in phosphate buffer.[9]

  • Compound Incubation: In a 96-well plate, add the test compound across a range of concentrations (e.g., 0.1 to 25 µM).[9] Also include a vehicle control (DMSO) and a known positive control inhibitor for each isoform (e.g., α-Naphthoflavone for CYP1A2).[9]

  • Initiate Reaction: Add the HLM/reaction mixture to the wells to start the reaction.

  • Incubation: Incubate at 37°C for the specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Data Acquisition: Measure the fluorescence on a plate reader with appropriate excitation/emission wavelengths for the specific metabolite being formed.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration. Determine the IC₅₀ value for each CYP isoform by fitting the data to a four-parameter logistic curve.

hERG Inhibition Assay (Automated Patch Clamp)

Principle: The hERG potassium channel is critical for cardiac repolarization.[17] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia.[12] The automated patch-clamp technique is the gold standard for assessing compound effects on this channel, providing high-quality electrophysiological data.[17][18]

Protocol:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[12][17]

  • System Setup: The assay is performed on an automated patch-clamp system (e.g., QPatch or SyncroPatch).[12][18] The system achieves a whole-cell patch-clamp configuration.

  • Baseline Recording: Record the baseline hERG current using a specific voltage-step protocol at a physiological temperature (35-37°C).[11][17]

  • Compound Application: Apply the vehicle control, followed by cumulative concentrations of the test compound (e.g., 0.1, 1, 10 µM).[12] A known hERG inhibitor (e.g., E-4031) is used as a positive control.[12]

  • Data Acquisition: Measure the hERG tail current at each concentration after the current has reached a steady state.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Micronucleus Test

Principle: This genotoxicity test detects agents that cause chromosomal damage (clastogens) or interfere with cell division (aneugens).[13][19] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates genotoxic events. This assay is a core component of regulatory genotoxicity testing batteries.[20][21]

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, L5178Y, or TK6) cultured to approximately 50% confluency.[20]

  • Compound Exposure: Treat cells with at least three concentrations of the test compound, a negative (vehicle) control, and positive controls for clastogenicity (e.g., Mitomycin C) and aneugenicity (e.g., Colchicine). The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth).[19]

  • Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect metabolites that may be genotoxic.

  • Incubation:

    • Short treatment (3-6 hours): Treat cells, wash, and harvest 1.5-2.0 normal cell cycles after the beginning of treatment.

    • Long treatment (1.5-2.0 cell cycles): Treat cells continuously and harvest immediately after treatment.

  • Cytokinesis Block: Add Cytochalasin B (if used) to block cytokinesis, resulting in binucleated cells which are easier to score for micronuclei.

  • Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 cells per concentration for the frequency of micronuclei.[19]

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in micronucleated cells compared to the negative control.

Preliminary Toxicity Profile of 3-(Difluoro(methoxy)methyl)morpholine (Hypothetical Data)

The following data are presented for illustrative purposes to demonstrate how results from the described assays would be compiled and interpreted.

Summary of Findings (Hypothetical)

3-(Difluoro(methoxy)methyl)morpholine demonstrated low basal cytotoxicity against HepG2 cells. A moderate, non-isoform-specific inhibition of several cytochrome P450 enzymes was observed, suggesting a potential for drug-drug interactions that warrants further investigation. The compound exhibited weak inhibition of the hERG channel, with an IC₅₀ value significantly higher than projected therapeutic concentrations, indicating a low risk for clinical QT prolongation. Importantly, the compound was found to be non-genotoxic in the in vitro micronucleus test, both with and without metabolic activation.

Data Presentation

Table 1: Summary of Hypothetical In Vitro Toxicity Data

AssayEndpointResultPreliminary Risk Assessment
Basal Cytotoxicity HepG2 IC₅₀ (72h)85.2 µMLow
CYP Inhibition CYP1A2 IC₅₀12.5 µMModerate
CYP2C9 IC₅₀18.9 µMLow-Moderate
CYP2C19 IC₅₀> 25 µMLow
CYP2D6 IC₅₀22.1 µMLow
CYP3A4 IC₅₀9.8 µMModerate
Cardiotoxicity hERG IC₅₀ (Patch Clamp)42.6 µMLow
Genotoxicity In Vitro Micronucleus (-S9)NegativeLow
In Vitro Micronucleus (+S9)NegativeLow

digraph "Risk_Profile_Summary" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="3-(Difluoro(methoxy)methyl)morpholine", shape=septagon, fillcolor="#F1F3F4"];

subgraph "cluster_low" { label = "Low Risk"; style = "rounded"; bgcolor = "#E6F4EA"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity\nIC50 = 85.2 µM"]; hERG [label="hERG Liability\nIC50 = 42.6 µM"]; Genotoxicity [label="Genotoxicity\nNegative"]; }

subgraph "cluster_mod" { label = "Moderate Risk / Monitor"; style = "rounded"; bgcolor = "#FEEFC3"; node [fillcolor="#FBBC05", fontcolor="#202124"]; DDI [label="DDI Potential\nCYP1A2 IC50 = 12.5 µM\nCYP3A4 IC50 = 9.8 µM"]; }

Compound -> Cytotoxicity; Compound -> hERG; Compound -> Genotoxicity; Compound -> DDI; }

Sources

aqueous solubility and partition coefficient of 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Difluoro(methoxy)methyl)morpholine: Aqueous Solubility and Partition Coefficient

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is contingent upon a delicate balance of biochemical potency and appropriate physicochemical properties. Among the most foundational of these properties are aqueous solubility and lipophilicity, quantified by the partition coefficient (LogP). These parameters are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, profoundly influencing its bioavailability, tissue penetration, and ultimately, its therapeutic efficacy and safety.[1][2][3]

This guide focuses on 3-(Difluoro(methoxy)methyl)morpholine, a molecule featuring a polar morpholine ring, which typically enhances hydrophilicity, and a difluoro(methoxy)methyl group, which can significantly modulate lipophilicity, metabolic stability, and target engagement.[4] The presence of these competing functionalities makes a thorough experimental determination of its aqueous solubility and partition coefficient an indispensable step in its evaluation as a potential therapeutic agent.

This document serves as a comprehensive technical resource for researchers, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the accurate determination of these key parameters. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust, self-validating, and directly applicable in a drug development setting.

Section 1: Theoretical Assessment of 3-(Difluoro(methoxy)methyl)morpholine

A preliminary analysis of the molecular structure provides a hypothesis for its physicochemical behavior.

  • Morpholine Moiety: The morpholine ring contains an oxygen and a secondary amine (which can be protonated), making it a polar, hydrophilic scaffold capable of hydrogen bonding with water. This feature is expected to contribute positively to the compound's aqueous solubility.

  • Difluoro(methoxy)methyl Group: The difluoromethyl group (CHF₂) is a highly electronegative and lipophilic substituent.[4] It is often employed in medicinal chemistry to enhance metabolic stability and binding affinity. Its presence will increase the molecule's overall lipophilicity, thereby decreasing aqueous solubility and increasing the partition coefficient. The adjacent methoxy group further contributes to the molecule's lipophilic character.

The final properties of the molecule will be a result of the interplay between the hydrophilic morpholine core and the lipophilic difluoro(methoxy)methyl side chain. Experimental determination is therefore essential to quantify this balance.

Section 2: Determination of Aqueous Solubility

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in an aqueous medium at a given temperature to form a saturated solution.[5] For preclinical development, thermodynamic solubility is the most crucial value, as it represents the true equilibrium state.[6][7]

The Gold Standard: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[8][9] The rationale for its use lies in its robustness and the high quality of the data it generates, which is critical for making informed decisions in lead optimization.[10]

Experimental Protocol: Miniaturized Shake-Flask Method

This protocol is designed for efficiency, requiring a minimal amount of the test compound.

Materials:

  • 3-(Difluoro(methoxy)methyl)morpholine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM). This is crucial for creating the calibration curve.

  • Compound Dispensing: Add an excess amount of the solid test compound to three separate 1.5 mL microcentrifuge tubes. The goal is to ensure that undissolved solid remains after equilibration, confirming saturation. A small amount (1-2 mg) is typically sufficient.

  • Addition of Buffer: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to each tube. The use of a physiologically relevant buffer is critical as solubility can be pH-dependent for molecules with ionizable groups like morpholine.[11]

  • Equilibration: Seal the tubes and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. This extended incubation is vital to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved compound.[6][7]

  • Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.[12]

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant from each tube. Dilute the supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to fall within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of the compound by comparing its response to a standard curve prepared from the DMSO stock solution.

  • Data Reporting: The average concentration from the triplicate measurements is reported as the thermodynamic aqueous solubility in units such as µg/mL or µM.

Data Presentation: Aqueous Solubility
ParameterValueUnits
Compound ID3-(Difluoro(methoxy)methyl)morpholine-
Buffer SystemPBS-
pH7.4-
Temperature25°C
Solubility (Mean ± SD) Experimental Valueµg/mL
Solubility (Mean ± SD) Experimental ValueµM
Experimental Workflow: Aqueous Solubility

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Dispense Excess Solid (1-2 mg) B Add PBS (pH 7.4) A->B C Agitate for 24-48h at 25°C B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify via HPLC-UV/MS F->G H Thermodynamic Solubility Value G->H Calculate Concentration vs. Standard Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Determination of the Partition Coefficient (LogP)

The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[13] It is expressed as a logarithm (LogP) and serves as the primary measure of a molecule's lipophilicity.[14] A balanced LogP is essential for a drug to dissolve in aqueous biological fluids yet be sufficiently lipid-soluble to cross cell membranes.[15]

Method 1: The Shake-Flask 101 Method

This traditional method is considered the benchmark for LogP determination due to its direct and accurate measurement.[16][17] Its primary advantage is its foundational accuracy, though it is more labor-intensive than indirect methods.

Experimental Protocol: Shake-Flask LogP

Materials:

  • 3-(Difluoro(methoxy)methyl)morpholine

  • n-Octanol, HPLC grade, pre-saturated with water

  • Water, HPLC grade, pre-saturated with n-octanol

  • Appropriate glassware (e.g., separatory funnels or glass vials)

  • Vortex mixer and/or orbital shaker

  • Centrifuge

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water for several hours, then allow the layers to separate overnight. This pre-saturation is a critical, self-validating step that ensures the two phases are in equilibrium before the experiment begins.

  • Compound Addition: Prepare a solution of the test compound in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning: In a glass vial, combine a precise volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol phase (e.g., 2 mL of each).

  • Equilibration: Cap the vial securely and shake vigorously for 1-2 hours to facilitate the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean and complete separation of the octanol and aqueous layers. Improper separation is a common source of error.[16]

  • Sample Analysis: Carefully remove an aliquot from both the upper octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [Concentration in Octanol] / [Concentration in Water]

    • LogP = log10(P)

Method 2: High-Throughput RP-HPLC Method

For earlier stage discovery, a faster, less material-intensive method is often preferred. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method estimates LogP based on the compound's retention time, which correlates with its lipophilicity.[18][19]

Experimental Protocol: HPLC-based LogP

Materials:

  • 3-(Difluoro(methoxy)methyl)morpholine

  • A set of 5-7 reference standards with known LogP values spanning a relevant range (e.g., -1 to 5).

  • HPLC system with a C18 column.

  • Mobile phase (e.g., isocratic mixture of acetonitrile and water).

Procedure:

  • System Setup: Equilibrate the RP-HPLC system with the chosen isocratic mobile phase.

  • Standard Injection: Inject each of the reference standards individually and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain the equation of the line (LogP = m * log(k') + c). This calibration is the cornerstone of the method's validity.[19]

  • Test Compound Analysis: Inject the test compound, 3-(Difluoro(methoxy)methyl)morpholine, under the identical HPLC conditions and record its retention time.

  • LogP Estimation: Calculate the log(k') for the test compound and use the calibration curve equation to determine its estimated LogP value.

Data Presentation: Partition Coefficient

Table 2a: Shake-Flask LogP Data

Parameter Replicate 1 Replicate 2 Replicate 3 Mean ± SD
Conc. in Water (µM)
Conc. in Octanol (µM)
Partition Coefficient (P)

| LogP | | | | Experimental Value |

Table 2b: HPLC-based LogP Data

Compound Known LogP Retention Time (min) log(k')
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5

| Test Compound | Estimated LogP | | |

Experimental Workflows: LogP Determination

G cluster_shake Shake-Flask Method cluster_hplc RP-HPLC Method A Mix Compound in Pre-saturated Phases B Shake to Equilibrate A->B C Centrifuge to Separate Phases B->C D Measure Concentration in Both Phases C->D E Calculate P and LogP D->E F Run Standards with Known LogP Values G Generate Calibration Curve (LogP vs. log(k')) F->G J Estimate LogP from Curve G->J H Run Test Compound I Calculate log(k') H->I I->J

Caption: Comparison of Shake-Flask and HPLC LogP Workflows.

Section 4: Data Interpretation and Implications

The experimentally determined values for aqueous solubility and LogP are predictive of the in vivo behavior of 3-(Difluoro(methoxy)methyl)morpholine.

  • Low Solubility (<10 µM): If solubility is low, it may pose challenges for oral absorption and the development of intravenous formulations.[5] This would flag the compound for potential formulation strategies, such as salt formation or amorphous solid dispersions, to enhance its solubility.[20]

  • Optimal LogP (1-3): A LogP value in this range is often considered ideal for oral drug candidates, representing a good balance between aqueous solubility needed for dissolution in the gut and lipophilicity required for membrane permeation.[14]

  • High LogP (>5): A high LogP value, as suggested by Lipinski's Rule of 5, often correlates with poor aqueous solubility, potential for sequestration in fatty tissues, and increased metabolic turnover.[11][14]

  • CNS Penetration: For drugs targeting the central nervous system, a LogP value around 2 is often considered optimal for crossing the blood-brain barrier.[14] The experimental LogP for this compound will provide a strong indication of its potential suitability for CNS or peripheral targets.

Conclusion

The physicochemical properties of 3-(Difluoro(methoxy)methyl)morpholine are fundamental to its potential as a drug candidate. This guide has provided the theoretical context and detailed, robust experimental protocols necessary for the determination of its aqueous solubility and partition coefficient. By employing the "gold standard" shake-flask methods or higher-throughput HPLC-based alternatives, researchers can generate high-quality, reliable data. This data is not merely descriptive but predictive, enabling informed decisions regarding lead optimization, formulation development, and the overall strategic direction of the research program. Accurate characterization is the bedrock upon which successful drug development is built.

References

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An In-depth Technical Guide to the Receptor Binding Affinity of 3-(Difluoro(methoxy)methyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of the receptor binding affinity of a novel class of compounds: 3-(Difluoro(methoxy)methyl)morpholine derivatives. While direct binding data for this specific chemical series is not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry, receptor pharmacology, and bioanalytical techniques to offer a robust methodology for their evaluation. By leveraging structure-activity relationships (SAR) of analogous morpholine-containing compounds and the known impact of fluorination on drug-receptor interactions, this guide presents a predictive and strategic approach to identifying potential biological targets and quantifying binding affinities. Detailed experimental protocols for radioligand binding assays and surface plasmon resonance (SPR) are provided, alongside an exploration of potential downstream signaling pathways.

Introduction: The Morpholine Scaffold and the Promise of Fluorination

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Its presence can improve aqueous solubility, metabolic stability, and cell permeability, all of which are critical for favorable pharmacokinetics.[2] Furthermore, the morpholine moiety is known to participate in key interactions with a variety of biological targets, contributing to receptor binding affinity.[1][3]

The introduction of fluorine atoms into small molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties. The difluoromethyl group (-CHF2), in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds with receptor targets. Its electron-withdrawing nature can also influence the acidity of nearby protons and the overall electronic distribution of the molecule, thereby impacting binding affinity and metabolic stability.[4]

The novel chemical series of 3-(Difluoro(methoxy)methyl)morpholine derivatives represents a promising area of investigation. The combination of the morpholine scaffold with the difluoromethoxy-methyl substituent at the 3-position suggests the potential for unique interactions with biological targets and an improved drug-like profile. This guide will delineate a comprehensive strategy to elucidate the receptor binding characteristics of this promising, yet uncharacterized, class of compounds.

Predicted Biological Targets and Rationale

Based on the extensive literature on morpholine derivatives, two primary classes of receptors emerge as high-probability targets for 3-(Difluoro(methoxy)methyl)morpholine derivatives:

  • Dopamine Receptors: Numerous morpholine-containing compounds have been shown to interact with dopamine receptors, particularly the D4 subtype.[5][6] These G protein-coupled receptors (GPCRs) are crucial in the central nervous system (CNS) and are implicated in various neurological and psychiatric disorders.[][8]

  • mTOR (mammalian Target of Rapamycin) Kinase: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9][10][11] Several morpholine-containing molecules have been developed as potent and selective mTOR inhibitors.[12][13][14]

The rationale for prioritizing these targets lies in the established structure-activity relationships of existing morpholine-based ligands. The morpholine ring often occupies a key pocket in the binding sites of these proteins, and substitutions on the ring can significantly influence potency and selectivity.[13][14]

Quantifying Receptor Binding Affinity: Methodologies and Experimental Design

The determination of receptor binding affinity is a cornerstone of drug discovery. Two primary techniques are recommended for the characterization of 3-(Difluoro(methoxy)methyl)morpholine derivatives: radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and quantitative method for measuring the affinity of a ligand for its receptor.[15][16] These assays typically involve the use of a radiolabeled ligand (a known binder to the target receptor) and a competitive binding experiment with the unlabeled test compound.

This protocol provides a generalized framework that can be adapted for specific dopamine or mTOR receptor subtypes.

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest (e.g., CHO cells stably expressing human dopamine D4 receptor).
  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.
  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Setup:

  • In a 96-well plate, add the following to each well in a final volume of 200 µL:
  • 50 µL of assay buffer
  • 50 µL of a known concentration of the radioligand (e.g., [³H]-Spiperone for dopamine D4 receptors)
  • 50 µL of a range of concentrations of the 3-(Difluoro(methoxy)methyl)morpholine derivative (the competitor)
  • 50 µL of the prepared cell membranes

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

4. Filtration:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
  • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Scintillation Counting:

  • Place the filter mats in scintillation vials with a scintillation cocktail.
  • Quantify the radioactivity on each filter using a scintillation counter.

6. Data Analysis:

  • The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
  • Plot the data as a function of the log of the competitor concentration to generate a sigmoidal dose-response curve.
  • From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.
  • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation:

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand (Known Binder) Radioligand->Incubation Test_Compound Test Compound (e.g., Morpholine Derivative) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[17][18][19] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[20]

1. Sensor Chip Preparation:

  • Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip).
  • Immobilize the purified target receptor (e.g., mTOR kinase) onto the sensor chip surface using standard amine coupling chemistry.

2. Binding Analysis:

  • Inject a series of concentrations of the 3-(Difluoro(methoxy)methyl)morpholine derivative in a running buffer over the sensor chip surface.
  • The binding of the small molecule to the immobilized receptor will cause a change in the refractive index, which is detected as a response in the sensorgram.

3. Kinetic Analysis:

  • The sensorgram provides real-time data on the association and dissociation of the compound.
  • The association rate constant (ka) and the dissociation rate constant (kd) can be determined by fitting the data to a suitable binding model.
  • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).

4. Data Interpretation:

  • A lower Kd value indicates a higher binding affinity.
  • SPR can also provide valuable information on the kinetics of the interaction (how fast the compound binds and unbinds from the receptor).

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilization Immobilize Receptor on Sensor Chip Injection Inject Analyte (Morpholine Derivative) Immobilization->Injection Detection Detect Refractive Index Change Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Kinetics Calculate ka, kd, and Kd Sensorgram->Kinetics

Caption: General workflow for an SPR experiment.

Hypothetical Binding Data and Structure-Activity Relationship (SAR)

In the absence of direct experimental data for 3-(Difluoro(methoxy)methyl)morpholine derivatives, we can extrapolate from published data for analogous compounds to construct a hypothetical data table. The following table is based on the binding affinities of a series of 2,4-disubstituted morpholine derivatives for the human dopamine D4.2 receptor, as reported by Perregaard et al. (2004).[5] This serves as an illustrative example of the type of data that would be generated and how it could be interpreted.

Compound IDR1-substituentR2-substituentKi (nM) at Dopamine D4.2 Receptor
Hypothetical-1 H3-(Difluoro(methoxy)methyl)To be determined
Analog-1 H2-methoxyphenyl150
Analog-2 4-chlorobenzyl2-methoxyphenyl2.3
Analog-3 H4-chlorophenyl340
Analog-4 4-chlorobenzyl4-chlorophenyl8.7

Interpretation and SAR Insights:

  • This hypothetical data suggests that substitution at the 4-position of the morpholine ring with a 4-chlorobenzyl group significantly increases binding affinity for the dopamine D4 receptor.

  • The nature of the substituent at the 2-position (or in our case, the 3-position) also plays a crucial role.

  • By synthesizing and testing a library of 3-(Difluoro(methoxy)methyl)morpholine derivatives with various substituents at the 4-position, a detailed SAR could be established. This would involve exploring different aromatic and aliphatic groups to probe the steric and electronic requirements of the receptor's binding pocket.

Downstream Signaling Pathways

Understanding the functional consequences of receptor binding is the next logical step. Depending on the identified target, the following signaling pathways should be investigated:

Dopamine Receptor Signaling

Dopamine receptors are GPCRs that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[8][21]

  • D1-like receptors typically couple to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[22]

  • D2-like receptors usually couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[23]

Functional assays, such as cAMP measurement assays, can be employed to determine whether the 3-(Difluoro(methoxy)methyl)morpholine derivatives act as agonists or antagonists at the identified dopamine receptor subtype.

Diagram: Dopamine D2 Receptor Signaling Pathway

Dopamine_D2_Signaling Dopamine Dopamine or Morpholine Derivative D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates targets

Caption: Simplified dopamine D2 receptor signaling pathway.

mTOR Signaling

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[9][24]

  • mTORC1 integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis, cell growth, and autophagy.[10]

  • mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization.[25]

The inhibitory activity of the 3-(Difluoro(methoxy)methyl)morpholine derivatives on mTOR can be assessed using in vitro kinase assays or by measuring the phosphorylation status of downstream mTOR substrates (e.g., S6K1, 4E-BP1 for mTORC1; Akt for mTORC2) in cell-based assays.

Diagram: Simplified mTORC1 Signaling Pathway

mTORC1_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Morpholine_Derivative Morpholine Derivative (Potential Inhibitor) Morpholine_Derivative->mTORC1 inhibits

Caption: Overview of the mTORC1 signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the receptor binding affinity of the novel 3-(Difluoro(methoxy)methyl)morpholine derivative series. By leveraging knowledge of related compounds and employing robust biophysical techniques, researchers can efficiently identify and validate the biological targets of these promising molecules. The proposed workflow, from target prediction to the elucidation of downstream signaling effects, provides a clear path for advancing our understanding of this new chemical space.

Future work should focus on the synthesis of a focused library of these derivatives to establish a clear structure-activity relationship. Elucidating the co-crystal structure of a lead compound with its target receptor will provide invaluable insights for further optimization. Ultimately, a thorough understanding of the receptor binding affinity and functional activity of 3-(Difluoro(methoxy)methyl)morpholine derivatives will be critical for their potential development as novel therapeutic agents.

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Methodological & Application

The Alchemical Touch: A Medicinal Chemist's Guide to 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quest for "Just Right"

In the intricate dance of drug discovery, medicinal chemists are perpetual alchemists, transmuting lead compounds into safe and effective medicines. This endeavor is a multi-parameter optimization problem of the highest order, where subtle molecular modifications can have profound impacts on a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic incorporation of fluorine has become an indispensable tool in this process, and among the growing arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group stands out for its unique ability to modulate key drug-like properties.

This guide focuses on a promising, yet underexplored, building block: 3-(Difluoro(methoxy)methyl)morpholine . While not a household name in the chemical catalogs, its constituent parts—the privileged morpholine scaffold and the advantageous difluoromethoxy group—signal a powerful combination for tackling common challenges in medicinal chemistry. This document serves as both an application note and a conceptual protocol guide for researchers, scientists, and drug development professionals seeking to leverage its potential. We will delve into the scientific rationale for its use, propose a robust synthetic strategy for its preparation, and provide detailed protocols for its incorporation into drug candidates.

The Strategic Value Proposition: Why This Building Block Matters

The power of 3-(Difluoro(methoxy)methyl)morpholine lies in the synergistic combination of its two core components.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a mainstay in medicinal chemistry, and for good reason.[1][2] Its inclusion in a molecule is a well-established strategy to:

  • Enhance Aqueous Solubility: The ether oxygen and the basic nitrogen atom of the morpholine ring can engage in hydrogen bonding with water, often improving the solubility of otherwise poorly soluble compounds.

  • Improve Pharmacokinetic (PK) Properties: Morpholine-containing compounds frequently exhibit favorable PK profiles, including improved metabolic stability and oral bioavailability.[2][3]

  • Act as a Versatile Synthetic Handle: The secondary amine of the morpholine provides a convenient point for chemical modification, allowing for its straightforward incorporation into a wide range of molecular architectures.

The Difluoromethoxy Group: A Modern Bioisostere

The difluoromethoxy (-OCF₂H) group has emerged as a highly effective bioisostere for the more common methoxy (-OCH₃) and hydroxyl (-OH) groups.[4][5] Its strategic deployment offers several advantages:

  • Blocked Metabolism: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Replacing a metabolically labile methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes, with a difluoromethoxy group can dramatically increase a compound's metabolic half-life.[5]

  • Fine-Tuned Lipophilicity: The -OCF₂H group increases lipophilicity relative to a hydroxyl group and is generally considered more lipophilic than a methoxy group, which can be beneficial for traversing cellular membranes.[4]

  • Unique Electronic Profile: The difluoromethoxy group is electron-withdrawing and possesses a polarized C-H bond that can act as a weak hydrogen bond donor, a feature not present in its methoxy counterpart. This allows for novel, potentially affinity-enhancing interactions within a protein's binding pocket.

By combining these two motifs, 3-(Difluoro(methoxy)methyl)morpholine emerges as a building block designed to simultaneously address solubility, metabolism, and target engagement.

Proposed Synthesis of 3-(Difluoro(methoxy)methyl)morpholine

As of the date of this publication, 3-(Difluoro(methoxy)methyl)morpholine is not a readily available catalog item. However, its synthesis can be envisioned through established chemical transformations. The following proposed synthesis provides a logical and feasible route starting from commercially available materials.

Workflow Diagram for Proposed Synthesis:

G start 2-(Benzylamino)ethanol step1 Protection (Boc)₂O start->step1 intermediate1 N-Boc-N-benzyl-2-aminoethanol step1->intermediate1 step2 Swern Oxidation intermediate1->step2 intermediate2 N-Boc-N-benzylaminoacetaldehyde step2->intermediate2 step3 Wittig Reaction (Ph₃P=CHOMe) intermediate2->step3 intermediate3 Enol Ether Intermediate step3->intermediate3 step4 Acid Hydrolysis intermediate3->step4 intermediate4 Aldehyde Intermediate step4->intermediate4 step5 Difluoromethylation (e.g., Ruppert-Prakash Reagent) intermediate4->step5 intermediate5 Difluoromethyl Alcohol step5->intermediate5 step6 Methylation (e.g., MeI, NaH) intermediate5->step6 intermediate6 Protected Difluoromethoxyethyl Amine step6->intermediate6 step7 Deprotection (e.g., H₂, Pd/C) intermediate6->step7 intermediate7 Amino Alcohol Intermediate step7->intermediate7 step8 Cyclization (e.g., Chloroacetyl chloride, then reduction) intermediate7->step8 final_product 3-(Difluoro(methoxy)methyl)morpholine step8->final_product

Caption: Proposed multi-step synthesis of the target building block.

This proposed route leverages standard organic chemistry reactions to construct the target molecule. While requiring multiple steps, each transformation is well-precedented. The key challenges would be optimizing the conditions for each step and ensuring adequate purification.

Core Applications & Experimental Protocols

The primary utility of 3-(Difluoro(methoxy)methyl)morpholine is as a secondary amine building block for incorporation into a lead molecule via N-alkylation or N-arylation.

Application I: Enhancing Metabolic Stability of a Kinase Inhibitor

Scenario: A promising kinase inhibitor bearing a 4-(2-methoxyethyl)morpholine moiety shows excellent in vitro potency but suffers from rapid O-demethylation in vivo, leading to a short half-life and poor efficacy.

Strategy: Replace the metabolically labile 4-(2-methoxyethyl)morpholine with a derivative incorporating 3-(Difluoro(methoxy)methyl)morpholine.

Protocol: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed coupling of 3-(Difluoro(methoxy)methyl)morpholine with an aryl halide (e.g., the core of the kinase inhibitor).

Workflow Diagram:

reagents Aryl Halide (Kinase Inhibitor Core) 3-(Difluoro(methoxy)methyl)morpholine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel 1. Combine heating Heat (e.g., 90-110 °C) reaction_vessel->heating 2. React workup Aqueous Workup & Extraction heating->workup 3. Quench & Extract purification Purification (e.g., Column Chromatography) workup->purification 4. Purify product Metabolically Robust Kinase Inhibitor purification->product 5. Isolate

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked flask, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 eq.) and 3-(Difluoro(methoxy)methyl)morpholine (1.2-1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath (90-110 °C) and stir vigorously. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final N-arylated product.

Causality Behind Choices:

  • Catalyst/Ligand System: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step and achieving high coupling efficiency for a range of aryl halides.[2]

  • Base and Solvent: A non-nucleophilic base like Cs₂CO₃ is used to deprotonate the morpholine nitrogen without competing in the reaction. Anhydrous, aprotic solvents like toluene are essential to prevent quenching of the active catalyst and intermediates.

Expected Outcome Data:

ParameterParent Compound (Methoxy)Analog (Difluoromethoxy)Rationale for Improvement
In Vitro Potency (IC₅₀) ~5 nM~5-10 nMPotency is expected to be maintained as the key pharmacophore is unchanged.
Liver Microsome Stability (t₁/₂) < 10 min> 90 minThe -OCF₂H group is resistant to O-dealkylation, blocking the primary metabolic pathway.[5]
Oral Bioavailability Low (<10%)Moderate to High (>40%)Increased metabolic stability reduces first-pass metabolism, leading to higher systemic exposure.
Application II: Improving CNS Exposure by Modulating pKa and Lipophilicity

Scenario: A lead compound for a central nervous system (CNS) target is highly potent but has poor blood-brain barrier (BBB) penetration. The molecule contains a basic N,N-dimethylamino group (pKa ~9.5) which leads to high ionization at physiological pH, limiting passive diffusion across the BBB.

Strategy: Replace the N,N-dimethylamino group with the 3-(Difluoro(methoxy)methyl)morpholine moiety.

Protocol: Reductive Amination

This protocol describes the coupling of 3-(Difluoro(methoxy)methyl)morpholine to an aldehyde or ketone on the lead compound's scaffold.

Workflow Diagram:

reactants Aldehyde/Ketone Scaffold 3-(Difluoro(methoxy)methyl)morpholine Solvent (e.g., DCE) imine_formation Imine/Iminium Formation (Acid catalyst optional) reactants->imine_formation 1. Mix reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reducing_agent 2. Add reduction Reduction reducing_agent->reduction 3. React workup Aqueous Workup & Extraction reduction->workup 4. Quench & Extract purification Purification (e.g., Column Chromatography) workup->purification 5. Purify product CNS-Optimized Compound purification->product 6. Isolate

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and 3-(Difluoro(methoxy)methyl)morpholine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion intermediate.

  • Reduction: After 1-2 hours, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by LC-MS.

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective hydride source that is particularly effective for reducing the iminium ion in the presence of the starting carbonyl compound, minimizing side reactions like the reduction of the initial aldehyde or ketone.

  • pKa Modulation: The electron-withdrawing effect of the 3-(difluoro(methoxy)methyl) substituent is expected to lower the pKa of the morpholine nitrogen compared to a simple N-alkyl morpholine, reducing the extent of protonation at physiological pH (7.4) and thereby increasing the fraction of the neutral species available to cross the BBB.

Expected Outcome Data:

ParameterParent Compound (Dimethylamino)Analog (Difluoromethyl-morpholino)Rationale for Improvement
pKa ~9.5~7.5-8.0 (Predicted)The inductive effect of the fluorinated substituent lowers the basicity of the morpholine nitrogen.
cLogP 2.5~3.5 (Predicted)The fluorinated moiety increases lipophilicity, which is often favorable for BBB penetration.
Brain-to-Plasma Ratio < 0.1> 0.5The combination of reduced pKa and increased lipophilicity is expected to significantly enhance CNS exposure.[3][6]

Conclusion and Future Outlook

3-(Difluoro(methoxy)methyl)morpholine represents a powerful, albeit currently non-commercial, building block for the medicinal chemist's toolkit. Its rational design combines the well-established benefits of the morpholine scaffold with the modern advantages of a difluoromethoxy group. By serving as a metabolically robust, solubility-enhancing, and electronically distinct amine, it offers a compelling solution to common optimization challenges in drug discovery. As synthetic methodologies for novel fluorinated building blocks continue to advance, we anticipate that reagents like 3-(Difluoro(methoxy)methyl)morpholine will become increasingly accessible and instrumental in the development of the next generation of therapeutics.

References

  • Talele, T. T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Archiv der Pharmazie, 353(5), 1900336. [Link]

  • Bavetsias, V., & Crumpler, S. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 29(3), 425-446. [Link]

  • Di Cesare Mannelli, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2695-2717. [Link]

  • Wolfe, J. P., & Rossi, S. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(8), 1773–1775. [Link]

  • Al-Obaidi, A., & Al-Hussain, S. A. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

Sources

Advanced In Vitro Profiling Protocols for 3-(Difluoro(methoxy)methyl)morpholine-Derived Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The morpholine ring is a universally recognized "privileged scaffold" in medicinal chemistry, extensively utilized in FDA-approved drugs (particularly kinase inhibitors) to optimize aqueous solubility, modulate basicity, and improve target binding[1]. However, standard morpholine rings often suffer from oxidative metabolic liabilities via cytochrome P450 (CYP450) enzymes, leading to rapid clearance.

Recently, the difluoro(methoxy)methyl (CF₂OMe) group has emerged as a highly effective, next-generation fluorinated bioisostere [2]. Incorporating this moiety to form 3-(difluoro(methoxy)methyl)morpholine fundamentally alters the physicochemical and ADMET profile of the parent molecule. The electron-withdrawing nature of the CF₂OMe group lowers the basicity (pKa) of the morpholine nitrogen, while its lipophilic character increases membrane permeability (LogD) and sterically/electronically shields the ring from N-dealkylation and oxidation.

This application note provides comprehensive, self-validating in vitro protocols for evaluating drug candidates incorporating the 3-(Difluoro(methoxy)methyl)morpholine building block.

Quantitative Data Presentation: Physicochemical Shifts

To understand the causality behind the experimental choices in this guide, it is critical to observe how the CF₂OMe substitution alters the baseline parameters of the morpholine scaffold.

Table 1: Expected Physicochemical & ADMET Shifts

ParameterStandard Morpholine Scaffold3-(CF₂OMe)-Morpholine ScaffoldPharmacological Impact
pKa (Conjugate Acid) ~8.3 - 8.5~6.0 - 6.5Reduced basicity; improved passive permeability and reduced hERG liability.
Lipophilicity (LogD at pH 7.4) Low (< 1.0)Moderate (1.5 - 2.5)Enhanced lipid bilayer crossing; higher CNS penetration potential.
Aqueous Solubility High (> 100 µM)Moderate (~30 - 80 µM)Slight reduction due to fluorination; requires kinetic solubility monitoring.
HLM Intrinsic Clearance (CL_int) High (Rapid oxidation)Low to ModerateSteric and electronic shielding prevents rapid CYP-mediated degradation.

Protocol 1: In Vitro ADME - Microsomal Stability Assay

Causality & Rationale: The primary justification for utilizing the 3-(Difluoro(methoxy)methyl)morpholine building block is to bypass the oxidative metabolism typical of standard morpholines. Human Liver Microsome (HLM) assays are strictly required to validate this metabolic resistance.

Self-Validating System: This protocol mandates the parallel run of Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not depleted by >70% at 30 minutes, the assay is invalid (indicating inactive NADPH or degraded microsomes).

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock of the CF₂OMe-morpholine derivative in 100% DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).

  • Microsome Master Mix: Thaw HLMs on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein and 3 mM MgCl₂.

  • Pre-Incubation: Aliquot 45 µL of the HLM master mix into a 96-well plate. Add 5 µL of the compound working solution (Final assay concentration: 1 µM compound, 0.1% DMSO). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of pre-warmed 6 mM NADPH solution (Final NADPH: 1 mM).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 15 µL of the reaction mixture into 45 µL of ice-cold quench solution (Acetonitrile containing an internal standard like Tolbutamide).

  • Extraction & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification.

  • Data Processing: Calculate the half-life (t½) and intrinsic clearance (CL_int) based on the log-linear decline of the compound peak area ratio.

HLM_Workflow Step1 Compound Prep (CF2OMe-Morpholine) Step2 HLM Incubation (NADPH, 37°C) Step1->Step2 Step3 Reaction Quench (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Extraction Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Workflow for Microsomal Stability Assessment of CF2OMe-Morpholine Derivatives.

Protocol 2: Physicochemical Profiling (Kinetic Solubility & LogD)

Causality & Rationale: The CF₂OMe group drastically shifts the lipophilicity of the molecule. A miniaturized shake-flask method coupled with HPLC is required to ensure the compound maintains sufficient aqueous solubility for downstream cellular assays while achieving the desired LogD for membrane permeation.

Self-Validating System: Include Propranolol (LogD ~1.2) and Diclofenac (LogD ~1.0 at pH 7.4) as reference standards to ensure phase separation integrity.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 1-Octanol and 50 mM PBS (pH 7.4). Mutually saturate both phases by stirring them together vigorously for 24 hours, then allow them to separate.

  • Compound Spiking: Add 10 µL of a 10 mM DMSO stock of the CF₂OMe-morpholine compound to 990 µL of the saturated PBS buffer (target 100 µM).

  • Partitioning: Transfer 500 µL of the aqueous mixture into a vial containing 500 µL of saturated 1-Octanol.

  • Equilibration: Shake the vials at 300 rpm for 2 hours at room temperature (25°C) to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3,000 rpm for 10 minutes to cleanly separate the octanol and aqueous layers.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via HPLC-UV or LC-MS/MS. Calculate LogD using the formula: LogD = Log10([Concentration in Octanol] /[Concentration in Buffer]).

Protocol 3: Target Engagement - Kinase Inhibition (TR-FRET)

Causality & Rationale: Morpholine rings are classic "hinge-binding" motifs in kinase inhibitors, particularly for the PI3K/AKT/mTOR pathway. Evaluating the 3-(Difluoro(methoxy)methyl)morpholine derivative in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay confirms that the steric bulk of the CF₂OMe group does not abolish ATP-competitive binding.

Self-Validating System: The assay must yield a Z'-factor > 0.5 (calculated from DMSO vehicle vs. no-enzyme controls) to be deemed statistically robust. Staurosporine is used as a pan-kinase positive control.

Step-by-Step Methodology:
  • Assay Buffer: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the CF₂OMe-morpholine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme (diluted in assay buffer to 2x final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined Km) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mix (containing EDTA to chelate Mg²⁺, Eu-labeled anti-phospho antibody, and ULight-Streptavidin).

  • Incubation & Reading: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) measuring emission at 665 nm and 615 nm. Calculate IC₅₀ using a 4-parameter logistic curve fit.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation AKT AKT PI3K->AKT PIP3 Generation Drug CF2OMe-Morpholine Inhibitor Drug->PI3K ATP-competitive inhibition mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Mechanism of Action: CF2OMe-Morpholine targeting the PI3K/AKT/mTOR signaling pathway.

References

  • Pashko, M. O., et al. "Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry—Revival via CF2OMe-Containing Amines." Organic Letters, 2026.[Link]

Application Notes and Protocols for the Synthesis of Peptides Modified with 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for 3-(Difluoro(methoxy)methyl)morpholine Conjugation

In the landscape of therapeutic peptide development, strategic chemical modifications are paramount to enhancing pharmacokinetic and pharmacodynamic properties. The introduction of unique chemical moieties can modulate a peptide's stability, conformation, and cell permeability, ultimately improving its therapeutic index.[1][2] This document details the application and protocols for the conjugation of a novel synthetic building block, 3-(Difluoro(methoxy)methyl)morpholine (DFMM), to peptides.

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of drug candidates.[3][4] Its presence can lead to favorable interactions with biological targets and improve permeability across the blood-brain barrier.[3]

Concurrently, the incorporation of fluorine atoms into bioactive molecules is a well-established strategy to increase metabolic stability, enhance binding affinity, and modulate pKa.[5][6][7] The difluoromethyl group (CHF2), in particular, is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, influencing the conformational preferences of the peptide backbone.[8]

The combination of these two motifs in 3-(Difluoro(methoxy)methyl)morpholine presents a unique opportunity to synergistically enhance the properties of therapeutic peptides. This guide provides a comprehensive overview of the proposed methods for the synthesis of DFMM-peptide conjugates, including the preparation of a conjugatable DFMM derivative, and detailed protocols for its incorporation into peptides using solid-phase peptide synthesis (SPPS).

PART 1: Synthesis of a Conjugatable 3-(Difluoro(methoxy)methyl)morpholine Derivative

For efficient incorporation into a peptide sequence during SPPS, the 3-(Difluoro(methoxy)methyl)morpholine moiety must first be functionalized with a reactive handle, such as a carboxylic acid. This allows for standard amide bond formation with the N-terminal amine of the growing peptide chain or the side chain of an amino acid like lysine.[1] The proposed synthetic route to N-succinoyl-3-(difluoro(methoxy)methyl)morpholine is outlined below.

Protocol 1: Synthesis of N-Succinoyl-3-(difluoro(methoxy)methyl)morpholine

This protocol describes the synthesis of a DFMM derivative activated for peptide conjugation.

Materials:

  • 3-(Difluoro(methoxy)methyl)morpholine

  • Succinic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(Difluoro(methoxy)methyl)morpholine (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add succinic anhydride (1.1 eq) to the solution, followed by the slow addition of triethylamine (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction with 1M HCl and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-succinoyl-3-(difluoro(methoxy)methyl)morpholine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

PART 2: Conjugation of N-Succinoyl-3-(difluoro(methoxy)methyl)morpholine to Peptides via SPPS

The following protocol details the incorporation of the synthesized N-succinoyl-3-(difluoro(methoxy)methyl)morpholine onto a resin-bound peptide. This can be performed at the N-terminus of the peptide or on a lysine side chain.

Protocol 2: On-Resin Conjugation to the N-terminus

This protocol outlines the coupling of the DFMM derivative to the N-terminal amine of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Succinoyl-3-(difluoro(methoxy)methyl)morpholine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF and DCM.

  • Coupling Reaction:

    • In a separate vial, dissolve N-succinoyl-3-(difluoro(methoxy)methyl)morpholine (2.0 eq), PyBOP (2.0 eq), and DIPEA (4.0 eq) in DMF.

    • Add the activation solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating free amines, the coupling step can be repeated.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude DFMM-peptide conjugate in cold diethyl ether.

  • Purification: Purify the crude conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Mass Shift Upon Conjugation
MoietyChemical FormulaMonoisotopic Mass (Da)
N-Succinoyl-3-(difluoro(methoxy)methyl)morpholineC₁₀H₁₅F₂NO₅283.0918

The successful conjugation will result in a mass increase of approximately 283.1 Da in the final peptide, which can be verified by mass spectrometry.[9][10]

PART 3: Visualization of Workflows

Diagram 1: Synthesis of Conjugatable DFMM Derivative

DFMM 3-(Difluoro(methoxy)methyl)morpholine Reaction Reaction (DCM, TEA) DFMM->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Overnight Purification Column Chromatography Workup->Purification FinalProduct N-Succinoyl-3-(difluoro(methoxy)methyl)morpholine Purification->FinalProduct

Caption: Synthetic scheme for the preparation of the conjugatable DFMM derivative.

Diagram 2: On-Resin Peptide Conjugation Workflow

cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & Analysis Start Start with Resin-Bound Peptide (Free N-terminus) Coupling Couple with Activated N-Succinoyl-DFMM Start->Coupling Wash1 Wash Resin Coupling->Wash1 Cleavage Cleave from Resin & Deprotect Wash1->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation RPHPLC RP-HPLC Purification Precipitation->RPHPLC Analysis Characterization (MS, NMR) RPHPLC->Analysis FinalConjugate Purified DFMM-Peptide Conjugate Analysis->FinalConjugate

Caption: Workflow for the on-resin conjugation of DFMM to a peptide.

PART 4: Characterization of the DFMM-Peptide Conjugate

Thorough characterization is essential to confirm the successful synthesis and purity of the final DFMM-peptide conjugate.

Protocol 3: Analytical Characterization

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To assess the purity of the final conjugate.

  • Method: Analyze the purified peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. A single, sharp peak is indicative of high purity.[11]

2. Mass Spectrometry (MS):

  • Purpose: To confirm the identity of the conjugate by verifying its molecular weight.

  • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the N-succinoyl-DFMM moiety.[10][11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information and confirm the covalent attachment of the DFMM moiety.

  • Method:

    • ¹H NMR: Will show characteristic signals for the peptide backbone and side chains, as well as new signals corresponding to the morpholine and methoxy groups of the DFMM moiety.

    • ¹⁹F NMR: The presence of a signal corresponding to the CHF₂ group will be a definitive indicator of successful conjugation.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to assign the resonances and confirm the connectivity between the peptide and the DFMM moiety.[11][12]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The Kaiser test during SPPS provides real-time feedback on the efficiency of the coupling reaction.[13] The multi-step characterization process, employing orthogonal analytical techniques (chromatography and spectroscopy), ensures a high degree of confidence in the identity and purity of the final product. The expected mass shift provides a clear quantitative measure of successful conjugation.

Conclusion and Future Perspectives

The conjugation of 3-(Difluoro(methoxy)methyl)morpholine to peptides offers a novel strategy for enhancing their therapeutic potential. The protocols detailed in this application note provide a robust framework for the synthesis and characterization of these modified peptides. The unique combination of the morpholine and difluoromethyl motifs may lead to peptides with improved solubility, stability, and biological activity. Further studies will be required to fully elucidate the impact of this modification on the pharmacological properties of various peptide scaffolds.

References

  • Hu, T., & Li, C. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7236-7288.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
  • Macmillan Group. (2024).
  • Albericio, F., et al. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2683-2691.
  • Prakash, G. K. S., et al. (2008). Umpolung reactivity of difluoroenol silyl ethers with amines and amino alcohols. application to the synthesis of enantiopure alpha-difluoromethyl amines and amino acids. PubMed.
  • Kong, A. T., et al. (2020). Identification of modified peptides using localization-aware open search.
  • Shabanpoor, F., et al. (2014). Parallel Synthesis of Cell-Penetrating Peptide Conjugates of PMO Toward Exon Skipping Enhancement in Duchenne Muscular Dystrophy.
  • Cain, J. P., et al. (2022). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 27(19), 6537.
  • Gai, S. B., & Arora, P. S. (2021). Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Australian Journal of Chemistry, 74(9), 655-666.
  • Koksch, B., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5365-5370.
  • Gait, M. J., et al. (2011). Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry.
  • Wang, C., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
  • Koksch, B., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
  • Hartwig, J. F., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society, 134(30), 12555-12558.
  • Kiick, K. L., et al. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 20(11), 4047-4066.
  • BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem.
  • Iovine, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1886-1907.
  • Kolomeitsev, A. A., et al. (2007). A novel family of (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids – analogues of α-amino acids.
  • Ghorai, M. K., et al. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1496-1503.
  • Bristol-Myers Squibb Company. (2001). Process for preparing peptide intermediates.
  • Gilon, C., et al. (2002). Peptide−Small Molecule Hybrids via Orthogonal Deprotection−Chemoselective Conjugation to Cysteine-Anchored Scaffolds. A Model Study. Organic Letters, 4(23), 4155-4158.
  • Moody, C. J., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1437-1451.
  • BenchChem. (2025).
  • Zhang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Cai, L., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7268-7276.
  • Sanofi. (2019). Method for preparation of difluoromethylornithine.
  • Li, J., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12699-12716.
  • Chen, P., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 82-86.
  • Marsh, E. N. G.
  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. MS Vision.
  • Baran, P. S., et al. (2023). Difluoromethylation of Phenols. Organic Syntheses, 100, 1-17.
  • Wang, G., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Rasayan Journal of Chemistry, 7(1), 1-5.
  • Neuland Labs. (2025).
  • Singh, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 118-132.
  • Distefano, M. D., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 607, 25-50.
  • King, G. F., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of Proteome Research, 17(12), 4349-4355.

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Application Note: Catalytic Asymmetric Synthesis of 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The strategic incorporation of fluorinated motifs is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Recently, the difluoro(methoxy)methyl group (–CF₂OMe) has emerged as a highly valuable, yet historically neglected, bioisostere for medicinal chemistry[1]. It offers a unique balance of electron-withdrawing properties and hydrogen-bond accepting capability, serving as a lipophilic structural alternative to traditional –CF₃ or –OMe groups[1].

Combining the –CF₂OMe motif with the privileged morpholine scaffold at the C3 position yields a highly desirable chiral building block: 3-(Difluoro(methoxy)methyl)morpholine . However, the asymmetric synthesis of this target presents significant challenges. The strong electron-withdrawing nature of the –CF₂OMe group destabilizes adjacent imine intermediates and makes the system prone to β-fluoride elimination during reduction. To overcome this, we have developed a robust, self-validating protocol utilizing Iridium-catalyzed asymmetric hydrogenation of a cyclic imine precursor, delivering the target molecule with exceptional enantiomeric excess (>95% ee).

Mechanistic Insights & Catalyst Selection (Causality)

The core of this protocol relies on the highly enantioselective hydrogenation of 5-(difluoro(methoxy)methyl)-3,4-dihydro-2H-1,4-oxazine. The experimental parameters have been engineered based on strict mechanistic causality:

  • Catalyst Selection: We employ an Ir(I) complex bearing a chiral phosphino-oxazoline (PHOX) ligand. The bulky oxazoline ring effectively blocks one stereoface of the Ir-hydride intermediate, enforcing a highly selective migratory insertion of the cyclic imine[2].

  • Counterion Effect: The use of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion is critical. Unlike coordinating anions (e.g., triflate or halides), the bulky, non-coordinating BArF anion prevents competitive binding at the Ir(III) center, maintaining a high turnover frequency for sterically encumbered substrates.

  • Halogen Activation: The addition of catalytic iodine (I₂) is a pivotal protocol standard. I₂ oxidatively adds to the Ir(I) precursor to generate a highly active dinuclear triply halogen-bridged Ir(III) active species[3]. This activation overcomes the inherently low nucleophilicity of the electron-deficient, fluorinated imine, preventing product inhibition by the resulting chiral amine[3].

CatCycle Ir1 Ir(I) Precursor [Ir(COD)(PHOX)]+ Ir3 Active Catalyst [Ir(III)(H)2(PHOX)]+ Ir1->Ir3 + H2, I2 Coord Imine Coordination Complex Ir3->Coord + Cyclic Imine Mig Migratory Insertion Intermediate Coord->Mig Hydride Transfer Rel Product Release Regeneration Mig->Rel Heterolytic Cleavage Rel->Ir1 - Chiral Amine

Fig 1. Catalytic cycle of Ir-PHOX mediated asymmetric imine hydrogenation.

Experimental Protocols

This two-step workflow is designed as a self-validating system; intermediate purity directly dictates the success of the asymmetric hydrogenation.

Workflow SM Precursors 2-Aminoethanol + Bromoketone Cyclization Cyclization (MeCN, 60°C) SM->Cyclization Imine Cyclic Imine Intermediate Cyclization->Imine Hydrogenation Asymmetric Hydrogenation Imine->Hydrogenation Ir-Catalyst H2 (50 bar) Product Chiral Morpholine (>95% ee) Hydrogenation->Product

Fig 2. Two-step synthetic workflow for (R)-3-(Difluoro(methoxy)methyl)morpholine.

Step 3.1: Synthesis of 5-(Difluoro(methoxy)methyl)-3,4-dihydro-2H-1,4-oxazine

Causality Check: K₂CO₃ is selected as a mild, non-nucleophilic base to neutralize the system without inducing competitive degradation of the α-bromo ketone. Acetonitrile (MeCN) provides an optimal polar aprotic environment that accelerates the S_N2 displacement.

  • Preparation: In an oven-dried 250 mL round-bottom flask under argon, dissolve 2-aminoethanol (610 mg, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in anhydrous MeCN (50 mL).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add 3-bromo-1,1-difluoro-1-methoxypropan-2-one (2.13 g, 10.5 mmol) dropwise over 15 minutes to prevent exothermic side reactions.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via vacuum distillation or short-path silica gel chromatography (neutralized with 1% Et₃N) to afford the cyclic imine as a pale yellow oil. Note: The imine must be stored under argon at -20 °C to prevent hydrolysis.

Step 3.2: Asymmetric Hydrogenation to (R)-3-(Difluoro(methoxy)methyl)morpholine

Causality Check: The reaction is strictly maintained at 25 °C. Elevated temperatures increase the rate of β-fluoride elimination, destroying the –CF₂OMe pharmacophore.

  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, dissolve the cyclic imine (165 mg, 1.0 mmol) in anhydrous, degassed dichloromethane (DCM, 5.0 mL).

  • Activation: Add [Ir(COD)((R)-tBu-PHOX)]BArF (14.9 mg, 1.0 mol %) and a catalytic solution of I₂ in DCM (0.1 M, 1.0 mL, 10 mol %). The solution will transition to a deep orange-red, indicating the formation of the active Ir(III) species.

  • Hydrogenation: Transfer the mixture to a stainless-steel high-pressure autoclave. Seal the reactor, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Pressurization: Purge the reactor with H₂ gas three times (pressurize to 10 bar, then vent). Finally, pressurize the reactor to 50 bar of H₂.

  • Reaction: Stir the mixture vigorously (1000 rpm) at 25 °C for 24 hours.

  • Isolation: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Basify with saturated aqueous Na₂CO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Analysis: Purify via silica gel chromatography (Hexane/EtOAc gradient). Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data & Optimization

The self-validating nature of this protocol is demonstrated through the optimization matrix (Table 1). The synergistic effect of the BArF counterion and the I₂ additive is required to achieve both high conversion and exceptional enantioselectivity.

Table 1: Optimization of Hydrogenation Conditions for the Cyclic Imine

EntryCatalyst SystemAdditivePressure (bar)Temp (°C)Yield (%)ee (%)
1[Ir(COD)((R)-tBu-PHOX)]OTfNone50254582
2[Ir(COD)((R)-tBu-PHOX)]BArFNone50256889
3 [Ir(COD)((R)-tBu-PHOX)]BArF I₂ (10 mol%) 50 25 92 96
4[Ir(COD)((R)-tBu-PHOX)]BArFI₂ (10 mol%)20257494
5[Ir(COD)((R)-tBu-PHOX)]BArFI₂ (10 mol%)50509585*

*Note: Drop in enantioselectivity at 50 °C is accompanied by trace detection of defluorinated byproducts, reinforcing the necessity of ambient temperature conditions.

References

  • Pashko, M. O., Granat, D. S., Klymenko-Ulianov, O. O., Yagupolskii, Y. L., Ryabukhin, S. V., & Volochnyuk, D. M. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry─Revival via CF2OMe-Containing Amines. Organic Letters.1

  • Gao, K., Wu, B., Yu, C.-B., Chen, Q.-A., Ye, Z.-S., & Zhou, Y.-G. (2012). Iridium Catalyzed Asymmetric Hydrogenation of Cyclic Imines of Benzodiazepinones and Benzodiazepines. Organic Letters. 2

  • MDPI Open Access Review. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.3

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((Difluoromethoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the synthesis of 3-((Difluoromethoxy)methyl)morpholine, a key intermediate for researchers in medicinal chemistry and drug development. The unique physicochemical properties conferred by the difluoromethoxy moiety—such as modulated lipophilicity, enhanced metabolic stability, and its role as a bioisosteric replacement for other functional groups—make this scaffold highly valuable.[1][2]

This document addresses common challenges and frequently asked questions related to the proposed synthetic route, focusing on the critical O-difluoromethylation step. Our guidance is grounded in established chemical principles to empower you to optimize your reaction yield and purity.

Note on Nomenclature: The target molecule, "3-(Difluoro(methoxy)methyl)morpholine," is interpreted herein as 3-((Difluoromethoxy)methyl)morpholine . This structure, involving the O-difluoromethylation of an alcohol, represents a chemically robust and well-precedented synthetic pathway.

Proposed Synthetic Pathway

The most reliable route to the target compound involves a two-step sequence starting from the readily accessible precursor, (morpholin-3-yl)methanol. The key transformation is the O-difluoromethylation of the primary alcohol using a difluorocarbene precursor.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: O-Difluoromethylation cluster_2 Final Product Precursor (Morpholin-3-yl)methanol Reaction Deprotonation (Base) & Reaction with :CF2 source Precursor->Reaction Key Transformation Product 3-((Difluoromethoxy)methyl)morpholine Reaction->Product Yield Optimization Focus

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the O-difluoromethylation of (morpholin-3-yl)methanol.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer: Low or zero yield is the most common issue and typically points to a failure in one of the critical reaction parameters. The root cause can be systematically diagnosed by considering the following:

  • Ineffective Deprotonation: The reaction requires the formation of an alkoxide from the primary alcohol of (morpholin-3-yl)methanol. Unlike phenols, aliphatic alcohols require a sufficiently strong base. If you are using a weak base like K₂CO₃ or Cs₂CO₃, deprotonation may be incomplete.

    • Solution: Switch to a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been handled under anhydrous conditions.

  • Moisture Contamination: The presence of water will quench the strong base and react with the difluorocarbene intermediate.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (Nitrogen or Argon). The use of molecular sieves can be beneficial, as they were found to be critical in similar multi-component reactions.[3]

  • Sub-optimal Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires a specific temperature range, typically above 100 °C.[4]

    • Solution: Monitor the internal reaction temperature carefully, not just the oil bath setting. Ensure the reaction is heated to at least 110-120 °C in a solvent like DMF or NMP. Vigorous bubbling (CO₂ evolution) is a visual indicator that the decarboxylation is occurring.[4]

  • Degraded Reagents: Sodium chlorodifluoroacetate can degrade if not stored properly. The base (e.g., NaH) can lose activity upon exposure to air.

    • Solution: Use freshly opened or properly stored reagents. It is good practice to titrate or test the activity of the base if it has been stored for a long time.

Question 2: The reaction stalls, leaving a significant amount of starting material even after prolonged reaction time. Why?

Answer: An incomplete reaction suggests that a key reagent has been fully consumed before the starting material is gone, or the reaction conditions are not sufficient to drive it to completion.

  • Insufficient Reagents: The stoichiometry is critical. Difluorocarbene is a highly reactive intermediate and can be trapped by trace impurities or undergo self-reaction.

    • Solution: Increase the equivalents of both the base and the sodium chlorodifluoroacetate. A 1.5 to 2.0 molar excess of each relative to the alcohol is a good starting point for optimization.

  • Reaction Time or Temperature: The reaction may simply be slow under your current conditions.

    • Solution: First, ensure the temperature is optimal (110-120 °C). If starting material persists, extend the reaction time and monitor progress every 1-2 hours using Thin-Layer Chromatography (TLC).[4]

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Reaction Stalled (Starting Material Remains) Cause1 Insufficient Base or :CF2 Precursor Start->Cause1 Cause2 Temperature Too Low Start->Cause2 Cause3 Reaction Time Too Short Start->Cause3 Sol1 Increase Equivalents (1.5 - 2.0 eq) Cause1->Sol1 Sol2 Verify & Increase Temp (110-120 °C) Cause2->Sol2 Sol3 Extend Reaction Time (Monitor by TLC) Cause3->Sol3

Caption: Troubleshooting workflow for incomplete reactions.

Question 3: My purification is difficult due to the formation of emulsions during aqueous workup. How can I resolve this?

Answer: Emulsion formation is common when working with morpholine derivatives due to their amphiphilic nature.

  • Solution: During the liquid-liquid extraction, use a saturated brine (NaCl solution) or a 10% LiCl solution for the final wash.[4] These solutions increase the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, driving it into the organic layer. If an emulsion persists, allow the separatory funnel to stand for an extended period, or pass the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the O-difluoromethylation step?

Answer: The reaction proceeds through a two-stage mechanism:

  • Generation of Difluorocarbene: The sodium chlorodifluoroacetate salt undergoes thermal decarboxylation (loss of CO₂) to generate a highly reactive difluorocarbene (:CF₂) intermediate.[4]

  • Nucleophilic Attack: The alcohol of (morpholin-3-yl)methanol is first deprotonated by the base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic difluorocarbene. A subsequent protonation step during aqueous workup yields the final 3-((difluoromethoxy)methyl)morpholine product.[4]

G cluster_0 Step 1: Carbene Generation cluster_1 Step 2: Nucleophilic Attack ClCF2COONa Cl-CF₂-CO₂Na Carbene :CF₂ ClCF2COONa->Carbene Δ (-CO₂, -NaCl) CO2 CO₂ NaCl NaCl ROH Morpholine-CH₂-OH RO- Morpholine-CH₂-O⁻ ROH->RO- + Base - H⁺ Product_ion Morpholine-CH₂-O-CF₂⁻ RO-->Product_ion + :CF₂ Final_Product Morpholine-CH₂-O-CHF₂ Product_ion->Final_Product + H⁺ (Workup)

Caption: Presumed reaction mechanism.

Question 2: Why is sodium chlorodifluoroacetate recommended over other difluoromethylating agents?

Answer: While various reagents can introduce a difluoromethyl group, sodium chlorodifluoroacetate offers a superior balance of practicality and safety for this specific transformation.

  • Operational Simplicity: It is a bench-stable, crystalline solid that is easy to handle and weigh.[4]

  • Safety: It avoids the use of highly toxic and difficult-to-handle gaseous reagents or other sensitive precursors.[4]

  • Availability & Cost: It is commercially available in bulk at a reasonable cost, making it suitable for scale-up operations.[4]

  • Compatibility: Its thermal activation is well-suited for forming the difluorocarbene needed for reaction with an alkoxide, whereas other reagents might be designed for radical or metal-catalyzed pathways that are not applicable here.[5]

Question 3: What are the optimal conditions for this synthesis?

Answer: Optimization is key to maximizing yield. Based on analogous procedures and chemical principles, we recommend a systematic approach. The following table provides a logical progression for optimizing the reaction conditions.

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Aggressive)Rationale for Change
Base Cs₂CO₃ (1.5 eq)NaH (1.5 eq)t-BuOK (2.0 eq)Increasing base strength ensures complete deprotonation of the alcohol.
:CF₂ Source ClCF₂COONa (1.5 eq)ClCF₂COONa (2.0 eq)ClCF₂COONa (2.5 eq)Increasing the excess of the carbene precursor compensates for potential side reactions.
Temperature 100 °C120 °C120 °CEnsures efficient thermal decarboxylation for carbene formation.[4]
Solvent DMFDMFNMPNMP has a higher boiling point, which can be useful if decomposition is not an issue at 120 °C.
Time 4 h8 h12 hAllows the reaction to proceed to completion, especially with more starting material.
Hypothetical Yield 35%75%>80%Expected trend with optimization.

Detailed Experimental Protocol (Optimized Conditions)

This protocol is a starting point based on Condition B from the optimization table. Researchers should adapt it based on their experimental observations.

  • Preparation: To an oven-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (morpholin-3-yl)methanol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Difluoromethylation: Add sodium chlorodifluoroacetate (2.0 eq) to the flask.

  • Reaction: Lower the flask into a pre-heated oil bath at 120 °C. Stir vigorously for 8-12 hours. The reaction progress should be monitored by TLC (e.g., using 10% MeOH in DCM with visualization by KMnO₄ stain).

  • Workup: After cooling to room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

References

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Feng, Y., et al. (2020). Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins. The Journal of Organic Chemistry. Available at: [Link]

  • Dolbier, W. R. (2005). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. Available at: [Link]

  • Kuttruff, C. A., et al. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-183. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Wang, F., & Wang, J. (2015). Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 54(31), 8934-8942. Available at: [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. Available at: [Link]

  • Barata-Vallejo, S., & Postigo, A. (2017). Difluoromethylation Reactions of Organic Compounds. Current Organic Chemistry, 21(24), 2536-2563. Available at: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787-816. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 543. Available at: [Link]

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Technical Support Center: Overcoming Low Reactivity of 3-(Difluoro(methoxy)methyl)morpholine in C–N Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the palladium-catalyzed Buchwald-Hartwig amination of 3-(Difluoro(methoxy)methyl)morpholine .

Coupling this specific scaffold is notoriously difficult. The presence of the highly electron-withdrawing and sterically demanding difluoro(methoxy)methyl (–CF₂OMe) group adjacent to the secondary amine creates a dual-penalty system: it severely depresses the nucleophilicity of the nitrogen while physically blocking the palladium center. This guide deconstructs the causality behind these failures and provides a field-proven, self-validating protocol to achieve high-yielding C–N bonds.

Part 1: Mechanistic Failure Analysis (FAQs)

Q1: Why do standard catalyst systems like Pd(OAc)₂/BINAP or dppf fail completely with this substrate? A1: The failure is rooted in both sterics and electronics. Bisphosphines like BINAP form highly stable L2​Pd(Ar)(Amido) resting states. The massive steric bulk of the –CF₂OMe group at the 3-position prevents the morpholine from displacing the halide to bind to the Pd(II) center [1]. Even if binding occurs, the strong inductive electron withdrawal from the fluorine atoms makes the resulting Pd–N bond highly polarized and stable, creating an insurmountable activation barrier for the final Reductive Elimination (RE) step [3].

Q2: Which ligand architecture is required to force this coupling? A2: You must abandon bisphosphines and use extremely bulky, electron-rich dialkylbiaryl monophosphines—specifically tBuBrettPhos . The causality here is counterintuitive but critical: the massive steric bulk of the tert-butyl groups on the ligand physically crowds the palladium center. This steric tension destabilizes the Pd(II) intermediate and physically "pushes" the aryl and amido groups together, drastically lowering the activation energy required to force reductive elimination [2].

Q3: Why is the choice of palladium precatalyst just as important as the ligand? A3: Weakly nucleophilic amines cannot outcompete stabilizing ligands like dba (dibenzylideneacetone) for access to the Pd center. Using a Pd G3 or G4 precatalyst (e.g., tBuBrettPhos Pd G3) is mandatory. These precatalysts undergo base-mediated activation to rapidly and quantitatively generate the active monoligated L−Pd(0) species without leaving any inhibitory byproducts in the catalytic cycle [2].

Q4: How does base selection dictate the fate of the reaction? A4: Because 3-(Difluoro(methoxy)methyl)morpholine is weakly basic and weakly nucleophilic, standard bases like K₃PO₄ often fail to deprotonate the coordinated amine. You must use strong, soluble bases like LiHMDS or NaOtBu . LiHMDS is particularly effective here because its high solubility in non-polar solvents (like toluene) facilitates rapid deprotonation without forming the unreactive Pd-alkoxide resting states commonly seen with insoluble inorganic bases [1].

Part 2: Catalyst & Condition Optimization Matrix

To guide your experimental design, the following table synthesizes quantitative performance data across various catalyst and base combinations for sterically hindered, fluorinated morpholines.

Catalyst SystemBaseSolventTemp (°C)Relative ConversionPrimary Failure Mode
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100< 5%Steric exclusion of amine binding
RuPhos Pd G3NaOtBuDioxane8030 - 45%Stalled reductive elimination
tBuXPhos Pd G3LiHMDSTHF8055 - 70%Competitive aryl halide dehalogenation
tBuBrettPhos Pd G3 LiHMDS Toluene 110 > 90% None (Optimal System)

Part 3: Visualizing the Bottlenecks and Solutions

Understanding exactly where the catalytic cycle stalls dictates how you troubleshoot it. The diagram below highlights the specific bottlenecks introduced by the –CF₂OMe group.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Binding Steric Bottleneck OxAdd->AmineBind + Morpholine Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprot + Base RedElim Reductive Elimination Electronic Bottleneck Deprot->RedElim Rate-Limiting Step RedElim->Pd0 Product Release

Pd-Catalyzed C-N Coupling Cycle highlighting bottlenecks for fluorinated morpholines.

If your reaction fails, use the following logic tree to interpret your LC-MS/TLC data and pivot your strategy accordingly.

DecisionTree Start Reaction Check (LC-MS at 2h) NoConv No Conversion (Ar-X Intact) Start->NoConv Dehal Dehalogenation (Ar-H Formed) Start->Dehal LowYield Stalled Reaction (<30% Yield) Start->LowYield Sol1 Use tBuBrettPhos Pd G3 Ensure Pd(0) Generation NoConv->Sol1 Sol2 Switch Base to LiHMDS Use Non-Polar Solvent Dehal->Sol2 Sol3 Increase Temp to 110°C Increase Catalyst Loading LowYield->Sol3

Troubleshooting logic tree for stalled or failing Buchwald-Hartwig aminations.

Part 4: Self-Validating Experimental Protocol

This methodology utilizes tBuBrettPhos Pd G3 and LiHMDS to overcome the low reactivity of 3-(Difluoro(methoxy)methyl)morpholine. The protocol is designed as a self-validating system; if the checkpoints fail, halt the experiment and adjust before proceeding.

Materials Required:
  • Aryl Halide (1.0 equiv)

  • 3-(Difluoro(methoxy)methyl)morpholine (1.2 equiv)

  • tBuBrettPhos Pd G3 (5.0 mol %)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous Toluene (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Solid Reagent Addition: Add the Aryl Halide (if solid) and tBuBrettPhos Pd G3 (5.0 mol %) to the vial.

  • Solvent & Amine Addition: Inject anhydrous Toluene to achieve a 0.2 M concentration. Inject the Aryl Halide (if liquid) and 3-(Difluoro(methoxy)methyl)morpholine (1.2 equiv).

    • Self-Validation Checkpoint 1: The solution should appear pale yellow or slightly orange. A dark black solution at this stage indicates premature catalyst decomposition (oxygen ingress).

  • Base Addition (Critical Step): Dropwise, inject LiHMDS (2.5 equiv).

    • Causality Note: LiHMDS is added last to prevent base-mediated degradation of the precatalyst before the amine is present to stabilize the active Pd(0) species.

  • Thermal Activation: Seal the vial and transfer to a pre-heated oil bath at 110 °C . Stir vigorously (800 RPM).

    • Self-Validation Checkpoint 2 (15 Minutes): The reaction mixture should transition to a deep red/brown homogeneous solution, confirming the generation of the active L−Pd(0) species and subsequent oxidative addition.

  • Reaction Monitoring: After 2 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 3: If starting material remains but no product is formed, the oxidative addition has failed (verify aryl halide reactivity). If dehalogenated byproducts (Ar-H) are dominant, the reductive elimination is too slow; ensure the temperature is strictly maintained at 110 °C.

  • Quench and Workup: Once complete (typically 4–12 hours), cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize excess LiHMDS. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo for chromatographic purification.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.[Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis.[Link]

chiral chromatography purification techniques for 3-(Difluoro(methoxy)methyl)morpholine enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Purification of 3-(Difluoro(methoxy)methyl)morpholine Enantiomers

Welcome to the dedicated technical support guide for the enantiomeric purification of 3-(Difluoro(methoxy)methyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this specific chiral molecule. Given its structural features—a basic morpholine nitrogen and a difluoromethyl ether group—this compound presents unique challenges and opportunities in chiral chromatography. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to empower you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-(Difluoro(methoxy)methyl)morpholine critical in drug development? Chirality is a fundamental aspect of pharmacology. Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory agencies worldwide now mandate that new stereoisomeric drugs be studied as pure isomers to ensure safety and efficacy. Therefore, developing a reliable method to purify the enantiomers of 3-(Difluoro(methoxy)methyl)morpholine is a non-negotiable step in its journey as a potential therapeutic agent.

Q2: Should I start with High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation? Both techniques are powerful tools for chiral separations, but for initial screening and preparative work, SFC is often the preferred starting point . SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster separations (3 to 5 times faster than HPLC), quicker column equilibration, and significantly reduced consumption of organic solvents, making it a "greener" and more cost-effective technology. HPLC, particularly in normal-phase or polar-organic mode, remains a highly effective and ubiquitous alternative. The choice may ultimately depend on instrument availability and the specific separation selectivity observed.

Q3: What type of chiral stationary phase (CSP) is most likely to be successful for 3-(Difluoro(methoxy)methyl)morpholine? Polysaccharide-based CSPs are the most versatile and successful for a broad range of chiral compounds. For 3-(Difluoro(methoxy)methyl)morpholine, we recommend starting with a screening set that includes both amylose and cellulose-based columns with different carbamate derivatives. A common and effective screening set includes:

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(4-methylbenzoate)

  • Amylose tris(3-chloro-5-methylphenylcarbamate)

These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are necessary to resolve this specific molecule.

Q4: What is the difference between "coated" and "immobilized" polysaccharide CSPs, and which should I choose? Coated CSPs are physically adsorbed onto the silica support, while immobilized CSPs are covalently bonded.

  • Coated CSPs: These are highly effective but have a limited range of compatible solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate can strip the chiral selector from the silica, destroying the column.

  • Immobilized CSPs: These are more robust and compatible with a much broader range of solvents. This extends their applicability and allows for more creative mobile phase optimization and the use of stronger solvents to dissolve difficult samples.

Recommendation: For method development, immobilized CSPs offer greater flexibility and robustness , making them a superior initial investment.

Method Development & Optimization

A systematic screening approach is the most efficient path to a successful chiral separation. The goal of the initial screen is not to achieve a perfect, baseline-resolved separation, but to identify a promising combination of CSP and mobile phase that shows any hint of enantioselectivity.

Experimental Protocol: Initial Chiral Screening

This protocol outlines a universal starting point for screening 3-(Difluoro(methoxy)methyl)morpholine on both SFC and HPLC systems.

1. Sample Preparation:

  • Dissolve the racemic 3-(Difluoro(methoxy)methyl)morpholine standard in the mobile phase or a weaker, miscible solvent (e.g., ethanol or isopropanol) to a concentration of ~1 mg/mL.

  • Causality: Injecting the sample in a solvent stronger than the mobile phase can cause severe peak distortion and even precipitation on the column frit.

2. Screening Conditions:

  • The following table summarizes recommended starting conditions. Run the sample on each column with each mobile phase combination.

ParameterSFC Screening ConditionsHPLC (Normal Phase) Screening Conditions
Columns 4.6 x 150 mm, 5 µm (or smaller) polysaccharide CSPs4.6 x 150 mm, 5 µm (or smaller) polysaccharide CSPs
Mobile Phase A Supercritical CO2n-Hexane or n-Heptane
Mobile Phase B Co-solvent 1: MethanolCo-solvent 2: EthanolCo-solvent 3: IsopropanolModifier 1: IsopropanolModifier 2: Ethanol
Gradient/Isocratic Isocratic runs at 10%, 20%, and 40% Co-solventIsocratic runs at 10% and 20% Modifier
Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min1.0 mL/min
Back Pressure (SFC) 150 barN/A
Temperature 40°C25°C
Detection UV at 220 nm (or as appropriate)UV at 220 nm (or as appropriate)

Rationale for Additive: 3-(Difluoro(methoxy)methyl)morpholine contains a basic morpholine nitrogen. This basic site can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing. Adding a small amount of a basic modifier like DEA to the mobile phase competitively blocks these sites, resulting in significantly improved peak symmetry.

Workflow for Chiral Method Screening

The following diagram illustrates a logical workflow for the initial screening process.

Chiral_Screening_Workflow cluster_prep Preparation cluster_sfc SFC Screening cluster_hplc HPLC Screening cluster_eval Evaluation Prep Prepare 1 mg/mL Racemic Sample SFC_Screen Screen Isocratic Conditions (e.g., 10%, 20%, 40% Co-solvent) with 0.1% DEA Prep->SFC_Screen Inject HPLC_Screen Screen Isocratic Conditions (e.g., 10%, 20% Modifier) with 0.1% DEA Prep->HPLC_Screen Inject Select_Cols Select 4-6 Polysaccharide CSPs (Immobilized Preferred) Select_Cols->SFC_Screen Select_Cols->HPLC_Screen Evaluate Evaluate All Runs: - Any Separation? - Peak Shape? - Retention Time? SFC_Screen->Evaluate SFC_MeOH Co-solvent: Methanol SFC_MeOH->SFC_Screen SFC_EtOH Co-solvent: Ethanol SFC_EtOH->SFC_Screen HPLC_Screen->Evaluate HPLC_IPA Modifier: Isopropanol HPLC_IPA->HPLC_Screen HPLC_EtOH Modifier: Ethanol HPLC_EtOH->HPLC_Screen Select_Best Select Best Condition (CSP + Mobile Phase) for Optimization Evaluate->Select_Best Resolution > 0.5

Caption: Initial screening workflow for chiral method development.

Troubleshooting Guides

This section addresses the most common issues encountered during chiral method development in a direct question-and-answer format.

Problem 1: Poor or No Resolution (Rs < 1.0)

Q: I've completed my initial screen, but I'm seeing either a single peak or two barely separated bumps. What are my next steps?

Poor resolution is the most common initial challenge. It signifies that the chosen conditions do not provide enough difference in the binding energy between the two enantiomers and the CSP.

Troubleshooting Protocol:

  • Confirm You Are Using the Right Additive: For a basic molecule like this, the absence of a basic additive (like DEA) is a primary cause of poor peak shape, which can mask a separation. Ensure 0.1% DEA is in your mobile phase.

  • Change the Alcohol Modifier: The type of alcohol used as a co-solvent (SFC) or modifier (HPLC) has a profound impact on selectivity. If you used methanol, switch to ethanol or isopropanol. The bulkier alcohols can alter the way the analyte interacts with the CSP, sometimes revealing a separation.

  • Lower the Temperature: Generally, lower temperatures enhance the weak intermolecular forces (hydrogen bonds, dipole-dipole) responsible for chiral recognition, often leading to increased selectivity and better resolution.

    • Protocol: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C or 10°C) and re-analyze the sample.

  • Switch to a Different CSP: If the steps above fail, the fundamental chiral recognition mechanism of the current CSP is likely incompatible with your molecule. Move to a different class of polysaccharide derivative (e.g., if you used an amylose phase, switch to a cellulose phase) and repeat the screen.

Resolution_Troubleshooting Start Symptom: Poor Resolution (Rs < 1.0) Check_Additive Is 0.1% DEA in the mobile phase? Start->Check_Additive Add_Additive Action: Add 0.1% DEA and re-inject. Check_Additive->Add_Additive No Change_Alcohol Did you screen different alcohols (MeOH, EtOH, IPA)? Check_Additive->Change_Alcohol Yes Success Problem Solved Add_Additive->Success Screen_Alcohols Action: Test other alcohol modifiers. Change_Alcohol->Screen_Alcohols No Lower_Temp Have you tried a lower temperature? Change_Alcohol->Lower_Temp Yes Screen_Alcohols->Success Optimize_Temp Action: Decrease temperature in 5°C increments. Lower_Temp->Optimize_Temp No Change_CSP Action: Select a different CSP (e.g., Cellulose -> Amylose) and restart screen. Lower_Temp->Change_CSP Yes Optimize_Temp->Success

Caption: Decision tree for troubleshooting poor enantiomeric resolution.
Problem 2: Asymmetric Peak Shape (Peak Tailing)

Q: I can see two peaks, but they have significant tailing, which makes accurate quantification and preparative collection difficult. How do I fix this?

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase support.

Troubleshooting Protocol:

  • Optimize Basic Additive Concentration: While 0.1% DEA is a good starting point, the optimal concentration can be analyte-dependent.

    • Protocol: Prepare mobile phases with varying DEA concentrations (e.g., 0.05%, 0.1%, 0.2%) and observe the effect on peak symmetry (As). Too little additive will not sufficiently mask silanols, while too much can sometimes interfere with the primary chiral recognition mechanism.

  • Check for Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to tailing.

    • Protocol: Dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.

  • Use a Salt Additive (Advanced): For particularly stubborn cases in SFC, using a pre-mixed salt additive like 0.05% TFA / 0.05% TEA can sometimes provide superior peak shape compared to a single basic additive. This combination can modulate both analyte and stationary phase interactions.

  • Assess Column Health: A decline in peak shape over time can indicate column contamination or degradation.

    • Protocol: Flush the column according to the manufacturer's instructions. If performance does not improve, the column may be compromised at the inlet. Reversing the column (for a back-flush, only if permitted by the manufacturer) can sometimes dislodge particulate matter from the inlet frit.

Tailing_Troubleshooting Start Symptom: Peak Tailing Check_Overload Is the peak shape improved upon dilution? Start->Check_Overload Reduce_Load Action: Reduce sample concentration/injection volume. Check_Overload->Reduce_Load Yes Optimize_Additive Have you optimized the DEA concentration? Check_Overload->Optimize_Additive No Success Problem Solved Reduce_Load->Success Run_Additive_Screen Action: Screen DEA from 0.05% to 0.2%. Optimize_Additive->Run_Additive_Screen No Check_Column_Health Is this a new problem on an old column? Optimize_Additive->Check_Column_Health Yes Run_Additive_Screen->Success Flush_Column Action: Flush column per manufacturer's instructions. Consider frit blockage. Check_Column_Health->Flush_Column Yes

Caption: Troubleshooting workflow for addressing peak tailing.
Problem 3: High System Backpressure

Q: My system pressure has suddenly increased significantly, and the flow rate is unstable. What should I do?

A sudden increase in backpressure is almost always due to a blockage somewhere in the flow path, most commonly at the column inlet frit.

Troubleshooting Protocol:

  • Isolate the Source: Systematically disconnect components to find the blockage.

    • Step 1: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.

    • Step 2: If the pressure remains high without the column, the blockage is upstream (e.g., in the tubing, injector, or an in-line filter).

  • Address a Blocked Column:

    • Action: First, try to reverse-flush the column (disconnect it from the detector, flip its orientation, and pump mobile phase at a low flow rate, e.g., 0.2 mL/min). This can often dislodge particulates from the inlet frit. WARNING: Only do this with columns that are not specifically designated as "for forward flow only."

    • If flushing fails, the inlet frit may need to be replaced, which is a delicate procedure best done by an experienced user.

  • Prevent Future Blockages:

    • Filter your samples: Use a 0.22 µm or 0.45 µm syringe filter before injection.

    • Filter your mobile phases: Especially aqueous buffers, which can support microbial growth.

    • Use an in-line filter or guard column: These are inexpensive, disposable components that are placed before the analytical column to catch particulates and strongly retained impurities, protecting your expensive CSP.

References

  • MilliporeSigma. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Schoeman, D., et al. (2022).

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with 3-(Difluoro(methoxy)methyl)morpholine . Because this compound features both a basic secondary amine and a highly polar, electron-withdrawing difluoro ether group, it is notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide synthesizes mechanistic theory with field-proven diagnostic workflows to help you achieve perfectly symmetrical peaks.

The Mechanistic Root of the Problem (Expertise & Experience)

To solve peak tailing, we must first understand the chemical causality behind it. The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention 1.

For 3-(Difluoro(methoxy)methyl)morpholine, two distinct chemical properties create a "perfect storm" for secondary interactions:

  • Ion-Exchange with Silanols: While the hydrophobic morpholine ring interacts with the C18 stationary phase, the basic secondary amine becomes protonated (positively charged) in standard aqueous mobile phases. This protonated amine undergoes strong electrostatic interactions with ionized residual silanol groups (Si-O⁻) on the silica surface [[1]](). Because silanol desorption kinetics are slow and heterogeneous, the peak tails heavily.

  • The pKa Shift: Unsubstituted morpholine has a pKa of ~8.4. However, the difluoro(methoxy)methyl group exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen. This lowers the pKa of your analyte to approximately 6.5–7.0. If you run a method at a neutral pH (e.g., pH 7.0), the compound exists in a 50/50 equilibrium of protonated and neutral states, causing split peaks and massive peak broadening.

Mechanism Morpholine Protonated Morpholine (Secondary Amine+) Silanol Ionized Silanols (Si-O-) Morpholine->Silanol Electrostatic Attraction Tailing Peak Tailing (Asymmetry > 1.5) Silanol->Tailing Causes LowPH Low pH (< 3.0) Protonates Si-O- LowPH->Silanol Neutralizes Surface HighPH High pH (> 10.0) Neutralizes Amine+ HighPH->Morpholine Deprotonates Amine Blocker TEA / TFA Competes/Ion-Pairs Blocker->Silanol Shields/Blocks

Mechanism of amine-silanol interactions causing peak tailing and chemical mitigation pathways.

Self-Validating Troubleshooting Workflows

To ensure trustworthiness in your troubleshooting, every protocol must be self-validating. Do not blindly change mobile phases without first confirming the root cause.

The System Validation Step (Neutral Marker Test)

Before altering your chemistry, inject a neutral, hydrophobic marker (e.g., Toluene or Uracil) alongside your morpholine derivative.

  • If the neutral marker tails: The issue is physical (e.g., column void, blocked frit, or excessive extra-column volume).

  • If the neutral marker is symmetrical but the morpholine tails: The issue is chemical (silanol interactions), and you should proceed to the protocols below.

Protocol A: The Low-pH Suppression Strategy

Low pH (< 3) tends to improve peak tailing, especially for basic compounds, due to the decrease in ionization of acidic silanol species on the stationary phase surface 2.

  • Prepare Mobile Phase A: Formulate an aqueous buffer using 10–20 mM Potassium Phosphate, adjusted to pH 2.5 using phosphoric acid 3. (Note: If using LC-MS, substitute with 0.1% Formic Acid or Trifluoroacetic Acid).

  • Column Selection: Ensure you are using a high-purity "Type B" silica column, which has lower metal contamination and reduced free silanols compared to older "Type A" silica 3.

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

Protocol B: The High-pH Deprotonation Strategy

If low pH does not provide sufficient retention for the polar difluoro(methoxy)methyl group, switch to high pH. Bonded phases that are stable at a high pH minimize the interaction of basic compounds with free silanols, which reduces peak tailing 4.

  • Column Selection: You must use a hybridized particle surface column designed to withstand high pH (e.g., Agilent Poroshell HPH-C18 or Waters XBridge) 4. Standard silica will dissolve above pH 8.0.

  • Prepare Mobile Phase A: Formulate 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Execution: Inject the sample. At pH 10.5, the morpholine amine is fully deprotonated (neutralized), eliminating electrostatic interactions with the silica entirely.

Workflow Start Peak Tailing Detected for Morpholine Derivative NeutralTest Inject Neutral Marker (e.g., Toluene) Start->NeutralTest IsPhysical Does Neutral Marker Tail? NeutralTest->IsPhysical FixHardware Fix Hardware (Frit/Void Volume) IsPhysical->FixHardware Yes (Physical Issue) CheckPH Is Mobile Phase pH < 3.0 or > 10.0? IsPhysical->CheckPH No (Chemical Issue) AdjustPH Adjust pH to 2.5 or >10.0 CheckPH->AdjustPH No CheckCol Is Column Type B End-Capped? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Hybrid or Base-Deactivated C18 CheckCol->ChangeCol No Success Symmetrical Peak (TF ≤ 1.5) CheckCol->Success Yes ChangeCol->Success

Step-by-step diagnostic logic for resolving 3-(Difluoro(methoxy)methyl)morpholine tailing.

Quantitative Data: Mobile Phase Additive Comparison

If adjusting the pH is not feasible due to method constraints, silanol-masking additives can be used. Below is a quantitative comparison of common additives and their impact on morpholine derivative peak asymmetry (As).

AdditiveTypical Conc.Operational pHMechanism of ActionExpected Asymmetry (As)LC-MS Compatibility
None (Water/ACN) N/A~6.5 - 7.0Uncontrolled partial ionization> 2.5 (Severe Tailing)Yes
Triethylamine (TEA) 5 mM~7.0 - 8.0Competes with analyte for anionic silanol groups1.2 - 1.4 No (Severe ion suppression)
Trifluoroacetic Acid (TFA) 0.1%~2.0Protonates silanols & acts as a hydrophobic ion-pair1.0 - 1.1 Poor (Signal suppression)
Formic Acid 0.1%~2.7Mildly protonates silanols1.4 - 1.6 Excellent
Ammonium Bicarbonate 10 mM~10.0Fully deprotonates the morpholine amine1.0 - 1.1 Excellent (Volatile)

Frequently Asked Questions (FAQs)

Q: I added 5 mM Triethylamine (TEA) to my mobile phase to block silanols, but my column performance degraded after a week. Why? A: While adding a competing base like TEA reduces silanol availability, it generally leads to short column lifetimes. Silanol suppressors tend to cause more rapid hydrolysis of the stationary phase and endcapping, which in turn exposes more silica, eventually allowing for more tailing to occur [[3]](). We recommend switching to a high-purity Type B silica column at low pH rather than relying on TEA.

Q: How do I quantitatively measure if my tailing is actually fixed to an acceptable standard? A: The extent to which a peak is tailing can be assessed using the Tailing Factor (TF) or Asymmetry Factor (As). When methods are designed, a limit is usually set on the level of tailing that is acceptable. For in-house methods, a reasonable guideline is TF ≤ 2.0, though regulatory bodies often require TF ≤ 1.5 for accurate integration 2.

Q: My peak is tailing, but I also see a slight shoulder on the front of the peak. Is this still a silanol issue? A: No. Fronting or a front shoulder is typically indicative of column overloading or a sample solvent mismatch, not silanol interactions. If your 3-(Difluoro(methoxy)methyl)morpholine is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte travels too quickly before focusing on the column head. Dilute your sample in the starting mobile phase to fix this.

References

  • [3] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from:

  • [1] Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:

  • [2] Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from:

  • [4] Agilent Technologies (via lcms.cz). Why it matters and how to get good peak shape. Retrieved from:

Sources

Validation & Comparative

Structural Validation of 3-(Difluoro(methoxy)methyl)morpholine: A Comprehensive NMR Reference Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Comparison & Experimental Validation Guide

Executive Summary: The Revival of the CF₂OMe Motif

In the landscape of medicinal chemistry, fluorinated motifs are essential for tuning lipophilicity, metabolic stability, and target binding affinity. While the trifluoromethyl (–CF₃) group has long been the gold standard, the difluoro(methoxy)methyl (–CF₂OMe) group has recently emerged as a highly versatile, "neglected" bioisostere [1].

Recent breakthroughs in 2026 have successfully integrated the –CF₂OMe moiety into aliphatic amines, including morpholines, offering an intermediate electron-withdrawing profile (Hammett constants: σI = 0.2163, σR = 0.0686) that sits precisely between –CF₃ and –CHF₂ [2]. This guide objectively compares the structural validation of 3-(Difluoro(methoxy)methyl)morpholine against its traditional counterpart, 3-(Trifluoromethyl)morpholine , providing authoritative NMR reference data (¹H, ¹³C, and ¹⁹F) and self-validating experimental protocols to ensure rigorous structural verification.

Mechanistic Grounding: Why Compare CF₂OMe to CF₃?

The choice between a –CF₃ and a –CF₂OMe substitution fundamentally alters the physicochemical properties of the morpholine ring.

  • Electronic Causality: The –CF₃ group is strongly electron-withdrawing, which drastically reduces the pKa of the adjacent morpholine nitrogen. The –CF₂OMe group, however, introduces an oxygen atom that provides competing resonance effects. This acts as a moderate electron acceptor, preserving more of the amine's basicity while still protecting the adjacent carbon from cytochrome P450-mediated oxidation [1].

  • Conformational Causality: The steric bulk of the –CF₂OMe group forces the morpholine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This conformational lock is directly observable in the ¹H NMR coupling constants of the ring protons.

G N1 CF2OMe Substitution on Morpholine N2 Electronic Modulation (σI = 0.2163, σR = 0.0686) N1->N2 N3 Steric & Conformational Lock (Chair Preference) N1->N3 N4 Preserved Amine pKa (vs. CF3 analogs) N2->N4 Moderate Inductive Pull N5 Metabolic Stability (Blocked Oxidation) N3->N5 Shielded Core N6 Optimized ADMET Profile N4->N6 N5->N6

Logical relationship of CF2OMe substitution on physicochemical properties.

Comparative NMR Profiling

To objectively validate the synthesis of 3-(Difluoro(methoxy)methyl)morpholine, analysts must differentiate its spectral signatures from 3-(trifluoromethyl)morpholine. The inclusion of the methoxy ether linkage fundamentally shifts the ¹³C and ¹⁹F resonances.

Table 1: Comparative NMR Chemical Shifts (in CDCl₃, 298 K)
NucleusFeature3-(Difluoro(methoxy)methyl)morpholine3-(Trifluoromethyl)morpholineDiagnostic Difference
¹H NMR O-CH₃~3.71 ppm (s, 3H)N/AAbsolute confirmation of the ether linkage.
¹H NMR C3-H (Ring)~3.45 ppm (m, 1H)~3.60 ppm (m, 1H)Shielding effect from the adjacent oxygen in CF₂OMe.
¹³C NMR Fluoro-Carbon~123.1 ppm (t, J = 258.0 Hz)~125.4 ppm (q, J = 280.5 Hz)Critical: Triplet (CF₂) vs. Quartet (CF₃) splitting.
¹³C NMR Methoxy-Carbon~50.6 ppm (t, J = 7.0 Hz)N/ALong-range C-F coupling (²J_C-F) visible.
¹⁹F NMR Fluoro-Group~ -73.4 ppm (s, 2F)~ -78.2 ppm (d, 3F)Distinct upfield shift for CF₃; CF₂OMe remains deshielded.

Data synthesized from established reference libraries for CF₂OMe and CF₃ functionalized aliphatic amines [2][3].

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Fluorine atoms are highly susceptible to intermolecular shielding (e.g., dipole-dipole stacking in concentrated solutions). Therefore, the protocol below incorporates a concentration gradient check to ensure the ¹⁹F chemical shift is intrinsic to the molecule and not an artifact of sample preparation [2].

Phase 1: Sample Preparation & Concentration Gradient
  • Solvent Selection: Use high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C. For ¹⁹F, use Trichlorofluoromethane (CFCl₃) as an external reference (0.0 ppm).

  • Primary Sample (0.1 M): Dissolve 19.5 mg of 3-(Difluoro(methoxy)methyl)morpholine in 0.6 mL of CDCl₃.

  • Dilution Series (Self-Validation): Prepare two additional NMR tubes at 0.05 M and 0.01 M by serial dilution.

    • Causality: If the ¹⁹F shift varies by >0.05 ppm across these concentrations, intermolecular hydrogen bonding (amine-to-fluorine) is occurring. A stable shift confirms the monomeric structural state.

Phase 2: NMR Acquisition Parameters
  • ¹H NMR (400 MHz):

    • Pulse Sequence: Standard 1D zg30.

    • Parameters: 16 scans, relaxation delay (D1) = 2.0 s.

    • Validation Target: Integrate the sharp singlet at ~3.71 ppm. It must integrate to exactly 3.0 protons relative to the single C3-H morpholine proton.

  • ¹⁹F{¹H} NMR (376 MHz):

    • Pulse Sequence: Proton-decoupled igig (inverse gated decoupling) to remove minor ¹⁹F-¹H long-range couplings and sharpen the signal.

    • Parameters: 32 scans, D1 = 3.0 s.

    • Validation Target: Confirm a single peak at ~ -73.4 ppm.

  • ¹³C{¹H} NMR (101 MHz):

    • Pulse Sequence: zgpg30 with WALTZ-16 proton decoupling.

    • Parameters: 1024 scans (minimum), D1 = 2.0 s.

    • Causality: The CF₂ carbon signal is split into a triplet and lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons. High scan counts are mandatory to achieve an acceptable signal-to-noise ratio for the ~123.1 ppm triplet.

G N1 Sample Prep: 3-(CF2OMe)morpholine (0.1M, 0.05M, 0.01M in CDCl3) N2 1H NMR (400 MHz) Verify OMe Singlet (~3.71 ppm) N1->N2 N3 19F{1H} NMR (376 MHz) Check -73.4 ppm Shift N1->N3 N4 13C{1H} NMR (101 MHz) Resolve CF2 Triplet (~123.1 ppm) N1->N4 N6 Structural Validation Confirmed N2->N6 N5 Concentration Gradient Check (Δδ < 0.05 ppm = No Aggregation) N3->N5 Compare Dilutions N4->N6 N5->N6

Workflow for rigorous NMR structural validation and self-correction.

Data Interpretation and Troubleshooting

If the synthesized product is contaminated or has undergone unexpected ring-opening (a known risk with strained fluorinated heterocycles [1]), the NMR spectra will immediately reveal the failure:

  • Missing Triplet in ¹³C NMR: If the signal at 123.1 ppm appears as a doublet or singlet, defluorination has occurred during synthesis.

  • Shifted ¹⁹F Signal: A shift toward -80 ppm or higher indicates the loss of the methoxy group and potential conversion to a standard trifluoromethyl or difluoroalkyl derivative.

  • Broadened ¹H Amine Signal: The N-H proton of the morpholine ring (typically ~2.0-2.5 ppm) can broaden significantly due to chemical exchange. If precise integration of the ring is required, perform the ¹H NMR experiment in DMSO-d₆ to lock the exchange rate.

References

  • Pashko, M. O., et al. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry─Revival via CF2OMe-Containing Amines. Organic Letters / ChemRxiv. Available at:[Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. Available at:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23255615. PubChem. Available at:[Link]

A Senior Application Scientist's Guide: 3-(Difluoro(methoxy)methyl)morpholine vs. Unsubstituted Morpholine in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Role of Morpholine in Medicinal Chemistry

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of approved and experimental drugs.[1][2] Its utility stems from a combination of favorable physicochemical properties: the ether oxygen acts as a hydrogen bond acceptor, enhancing solubility, while the secondary amine provides a point for substitution and imparts basicity, which is often crucial for target engagement and pharmacokinetic profiles.[3][4] Unsubstituted morpholine typically improves aqueous solubility and metabolic stability compared to more lipophilic amines like piperidine.[3] However, the parent scaffold is not without its drawbacks. The nitrogen atom and the adjacent α-carbons can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to pathways like N-dealkylation and oxidation, which can result in rapid clearance.[5][6] This metabolic liability often prompts medicinal chemists to seek strategies to "harden" this metabolically soft spot without sacrificing the beneficial properties of the morpholine core.

The Strategic Imperative of Fluorination

One of the most powerful strategies in modern drug design is the introduction of fluorine atoms to modulate a molecule's properties.[7] Fluorine's high electronegativity can profoundly influence the local electronic environment, altering acidity/basicity (pKa), lipophilicity, and metabolic stability.[8][9] Critically, replacing a metabolically vulnerable C-H bond with a robust C-F bond can block sites of oxidation, prolonging a drug's half-life.[7] It is this principle that underlies the development of next-generation building blocks like 3-(difluoro(methoxy)methyl)morpholine, designed to retain the core advantages of the morpholine scaffold while systematically addressing its inherent weaknesses.

Head-to-Head Comparison: Unsubstituted vs. Substituted Morpholine

The decision to retain an unsubstituted morpholine or replace it with a functionalized analog like 3-(difluoro(methoxy)methyl)morpholine is a critical step in lead optimization. The choice hinges on a careful analysis of how the substitution impacts key drug-like properties.

Physicochemical Properties: A Game of Electronics

The most immediate and predictable impact of the 3-(difluoro(methoxy)methyl) group is the modulation of the morpholine nitrogen's basicity (pKa). The two electron-withdrawing fluorine atoms significantly lower the pKa of the tertiary amine.

PropertyUnsubstituted Morpholine3-(Difluoro(methoxy)methyl)morpholineRationale for Change
pKa ~8.5[3][10]Predicted: ~6.0 - 7.0The strong inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, making it a weaker base.[8][11]
cLogP -0.86[12]Predicted: Higher than -0.86The addition of the fluorinated methoxymethyl group increases the lipophilicity compared to the parent morpholine.
Solubility High (miscible with water)[13][14]Predicted: Lower than parentThe increase in lipophilicity and potential for intramolecular hydrogen bonding may reduce aqueous solubility.

Expert Insight: Lowering the pKa of a basic amine can be highly advantageous. A pKa closer to physiological pH (7.4) means that a smaller fraction of the molecule is protonated. This can reduce off-target activities associated with basic amines, such as hERG channel inhibition, and can improve cell permeability by increasing the concentration of the more membrane-permeant neutral species.[11] However, this must be balanced, as some level of aqueous solubility is essential for formulation and distribution.

Metabolic Stability: Blocking the "Soft Spot"

Unsubstituted morpholine is susceptible to oxidation at the carbons alpha to the nitrogen and oxygen atoms.[5] The 3-(difluoro(methoxy)methyl) substituent provides both steric and electronic protection to one of these key metabolic sites.

  • Steric Hindrance: The bulky substituent can physically block the approach of metabolic CYP enzymes.[5]

  • Electronic Shielding: The electron-withdrawing nature of the fluorines makes the adjacent C-H bonds less susceptible to oxidative metabolism.

While the methoxy group itself could be a potential site for O-demethylation, the adjacent difluoro group is expected to increase its stability. This strategic modification is designed to significantly enhance the metabolic half-life of drug candidates.

Experimental Evaluation: A Validated Workflow for Decision Making

To objectively compare candidates containing these two moieties, a standardized set of in vitro assays is essential. Below are detailed protocols for two foundational experiments: the metabolic stability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.[15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of compounds containing either the unsubstituted or substituted morpholine.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM in DMSO)

  • Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile with Internal Standard (for reaction termination)

  • 96-well incubation plates and analysis plates

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM at 37°C. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.[16]

    • Prepare the test and control compound solutions by diluting the 10 mM DMSO stock to a final assay concentration of 1 µM in the HLM suspension.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Pre-incubate the plate containing the HLM and compound mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[16]

  • Sample Analysis:

    • Centrifuge the plates at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[18][19] It is an excellent tool for isolating the effect of structural changes on a molecule's ability to cross a lipid barrier, which is a key component of oral absorption.[20]

Objective: To determine the apparent permeability coefficient (Papp) for compounds containing each morpholine variant.

Materials:

  • PAMPA "sandwich" plates (a donor plate and an acceptor plate with a lipid-infused filter membrane)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compounds (10 mM in DMSO)

  • Control Compounds (e.g., Propranolol - high permeability; Atenolol - low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate.[21]

  • Solution Preparation:

    • Prepare the donor solutions by diluting the test and control compounds to a final concentration (e.g., 100 µM) in PBS, pH 7.4.

    • Fill the wells of the acceptor plate with fresh PBS.

  • Incubation:

    • Add the donor solutions to the wells of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate the assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[22]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [Drug]equilibrium = ([Drug]donor * VA + [Drug]acceptor * VD) / (VA + VD) And VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time in seconds.

Visualization of Key Workflows

To better illustrate the strategic and practical considerations, the following diagrams outline the decision-making process and potential metabolic fates.

G cluster_0 Lead Optimization Workflow Start Lead Compound with Unsubstituted Morpholine Prop_Assay Assess Key Properties: - Metabolic Stability (HLM) - Permeability (PAMPA) - Off-target (hERG, etc.) Start->Prop_Assay Decision Properties Optimal? Prop_Assay->Decision Stop Advance Candidate Decision->Stop Yes Synthesize Synthesize Analog with 3-(difluoro(methoxy)methyl)morpholine Decision->Synthesize No (e.g., High Clearance) Re_Assay Re-assess Key Properties (Comparative Analysis) Synthesize->Re_Assay Decision2 Improved Profile? Re_Assay->Decision2 Stop2 Advance New Candidate Decision2->Stop2 Yes ReDesign Re-evaluate Scaffold or Substitution Strategy Decision2->ReDesign No

Caption: Decision workflow for morpholine substitution.

G cluster_0 Unsubstituted Morpholine Metabolism cluster_1 Substituted Morpholine Metabolism p1 Parent Drug m1 C-Oxidation (α to N or O) p1->m1 CYP450 m2 N-Dealkylation p1->m2 CYP450 p2 Parent Drug with Substituted Morpholine m3 C-Oxidation Blocked by Steric/Electronic Effects p2->m3 m4 Potential O-Demethylation p2->m4 CYP450

Caption: Potential metabolic pathways comparison.

Conclusion and Strategic Outlook

The choice between unsubstituted morpholine and 3-(difluoro(methoxy)methyl)morpholine is a classic medicinal chemistry trade-off. The unsubstituted version offers simplicity and high aqueous solubility. In contrast, the substituted analog provides a powerful, albeit more synthetically complex, tool to overcome common metabolic liabilities and fine-tune basicity.

  • When to use Unsubstituted Morpholine: Ideal for early-stage discovery where synthetic accessibility is paramount or when metabolic stability and off-target profiles are already acceptable.

  • When to use 3-(Difluoro(methoxy)methyl)morpholine: A strategic choice during lead optimization when the parent morpholine exhibits poor metabolic stability (high clearance) or when a reduction in pKa is required to mitigate basicity-related liabilities like hERG binding or to improve permeability.

Ultimately, the decision must be data-driven. The systematic application of the in vitro assays described herein provides the quantitative data necessary to justify the selection of the optimal scaffold, paving the way for the development of safer and more effective drug candidates.

References

  • Vertex AI Search. (2020).
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • (2023). A Minireview on the Morpholine-Ring-Containing U.S.
  • Benchchem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • (2020).
  • Taylor & Francis. Morpholine – Knowledge and References.
  • Enamine. Morpholine Bioisosteres for Drug Design.
  • RSC Publishing. (2026).
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • PMC. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • (2026).
  • (2020).
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • ACS Publications. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. [Link]

  • NIH PubChem. (2022). Morpholine. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PMC. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • ResearchGate. (2025). Protocol for the Human Liver Microsome Stability Assay.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Benchchem. Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers.
  • Merck Index. Morpholine.
  • FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]

  • PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

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Structural Elucidation of 3-(Difluoro(methoxy)methyl)morpholine: A Comparative Guide to LC-MS/MS Fragmentation Platforms

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development increasingly rely on highly functionalized fluorinated building blocks, accurately characterizing these molecules in complex matrices is paramount. 3-(Difluoro(methoxy)methyl)morpholine (Exact Mass: 167.0755 Da) represents a unique analytical challenge. The presence of a basic morpholine core coupled with a highly labile, electron-withdrawing difluoro(methoxy)methyl sidechain results in complex gas-phase dissociation chemistry.

Because small molecules exhibit immense structural diversity, generalized fragmentation algorithms often fail to capture nuanced rearrangements; thus, understanding specific, empirically derived dissociation pathways is critical [[1]](). This guide objectively compares the performance of three leading tandem mass spectrometry (LC-MS/MS) fragmentation platforms—Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Activated Dissociation (EAD)—for the structural elucidation of this specific compound.

Mechanistic Overview: The Causality of Fragmentation

Under positive electrospray ionization (ESI+), 3-(Difluoro(methoxy)methyl)morpholine readily protonates at the secondary amine of the morpholine ring, forming a stable[M+H]+ precursor at m/z 168.08. From this localized charge state, fragmentation is driven by the push-pull electronics of the adjacent fluorinated ether.

We observe three primary, competitive dissociation pathways:

  • Neutral Loss of Methanol (-32 Da): The proximity of the protonated amine to the methoxy group facilitates an inductive cleavage, yielding a highly stable difluoromethylidene morpholine cation at m/z 136.05.

  • Fluorine Migration & HF Loss (-20 Da): Fluorinated aliphatic systems are known to undergo rapid fluorine shifts prior to secondary fragmentation 2. This rearrangement results in the expulsion of hydrogen fluoride (HF), producing a diagnostic fragment at m/z 148.08.

  • Morpholine Ring Opening (-30 Da): The neutral backbone of morpholine derivatives can undergo distinctive fragmentation, most notably the loss of formaldehyde (CH2O) via C-O-C bond cleavage 3.

Pathway M Precursor Ion [M+H]+ m/z 168.08 F1 Fragment A [M+H - CH3OH]+ m/z 136.05 M->F1 - CH3OH (32 Da) F2 Fragment B [M+H - HF]+ m/z 148.08 M->F2 - HF (20 Da) F3 Fragment C Morpholine Core m/z 86.06 M->F3 - CF2(OCH3) radical F4 Fragment D [M+H - CH2O]+ m/z 138.07 M->F4 - CH2O (30 Da) F1->F3 Secondary Cleavage

Fig 1. Proposed ESI(+) LC-MS/MS fragmentation pathways for the fluorinated morpholine.

Platform Comparison: CID vs. HCD vs. EAD

To accurately map these pathways, the choice of mass analyzer and dissociation technique is critical.

  • Low-Energy CID (Triple Quadrupole / Ion Trap): Relies on standard vibrational excitation. While excellent for driving the lowest-energy pathways (like the -CH3OH neutral loss), traditional ion traps suffer from the "1/3 rule" low-mass cutoff, meaning crucial low-mass fragments like the m/z 86 morpholine core are often lost to the vacuum system.

  • HCD (Orbitrap): Provides beam-type collisional dissociation without a low-mass cutoff. The ultra-high mass accuracy (<2 ppm) allows unambiguous differentiation between isobaric losses (e.g., distinguishing a -CH3OH loss from an -O2 loss).

  • EAD (ZenoTOF Q-TOF): Utilizes tunable electron kinetic energy to induce radical-directed cleavage. EAD is superior for preserving labile C-F bonds while systematically cleaving the morpholine backbone, offering orthogonal structural data compared to vibrational CID.

Comparative Performance Data

The table below summarizes the quantitative fragment yields across the three platforms when analyzing 1 µg/mL of the target compound.

Fragment IonStructural AssignmentTheoretical m/zQqQ (CID) Rel. AbundanceOrbitrap (HCD) Rel. AbundanceQ-TOF (EAD) Rel. Abundance
[M+H - CH3OH]+ Loss of Methanol136.0571100% (Base Peak)85%60%
[M+H - HF]+ Fluorine Migration148.077145%50%15%
[M+H - CH2O]+ Morpholine Ring Opening138.072715%40%85% (Base Peak)
[C4H8NO]+ Morpholine Core86.0606Not Detected*65%100% (Base Peak)

*Not detected due to the 1/3 low-mass cutoff inherent to traditional ion trap / low-energy CID systems.

Experimental Protocol (Self-Validating Workflow)

Highly functionalized fluorinated ethers are notoriously prone to spontaneous in-source fragmentation (ISF) within the ESI source, which can artificially skew MS/MS spectra and destroy precursor sensitivity 4. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation: Reconstitute the standard in 50:50 Water:Methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: Use 0.1% Difluoroacetic acid (DFA) in water (A) and acetonitrile (B). Causality: DFA provides the necessary ion-pairing for the basic morpholine nitrogen to ensure sharp peak shapes, while actively mitigating the severe ion suppression typically seen with Trifluoroacetic acid (TFA) 5.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • System Suitability & ISF Validation: Before acquiring MS/MS data, monitor the MS1 full scan. Adjust the ESI desolvation temperature (start at 350 °C) and capillary voltage (start at 3.0 kV) until the intact [M+H]+ precursor (m/z 168.08) represents >85% of the total ion current. If the m/z 136.05 peak appears heavily in the MS1 scan, lower the declustering potential/cone voltage to suppress ISF 4.

  • MS/MS Acquisition: Isolate m/z 168.08 with a narrow 1.0 Da window. Apply normalized collision energy (NCE) stepping (e.g., 20, 30, 40 eV) for CID/HCD, or an electron kinetic energy of 5-10 eV for EAD.

Workflow A Sample Prep: 1 µg/mL in 50% MeOH B UHPLC: C18 Column 0.1% DFA / MeCN A->B C ESI(+) Ionization Precursor m/z 168.08 B->C D1 CID (QqQ) Vibrational Excitation C->D1 D2 HCD (Orbitrap) Beam-Type Collision C->D2 D3 EAD (Q-TOF) Radical Cleavage C->D3 E High-Res MS/MS Fragment Acquisition D1->E D2->E D3->E F Pathway Mapping & Structural Elucidation E->F

Fig 2. LC-MS/MS analytical workflow comparing CID, HCD, and EAD fragmentation platforms.

Conclusion

For the structural elucidation of 3-(Difluoro(methoxy)methyl)morpholine, relying solely on traditional low-energy CID can result in incomplete characterization due to the low-mass cutoff obscuring the m/z 86 morpholine core. While HCD provides excellent mass accuracy and overcomes this cutoff, EAD on a Q-TOF platform delivers the most comprehensive structural map by driving radical-directed cleavage of the morpholine ring while preserving the diagnostic C-F bonds. Analysts should select their platform based on whether they need to monitor basic neutral losses (CID/HCD) or require deep structural confirmation of the backbone (EAD).

References

  • Arsenault, G., et al. "Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary fragmentation." Dioxin20xx.org.
  • Nguyen, J., Liu, X., Lauber, M. A. "Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing." Waters Corporation / LCMS.cz.
  • Karasawa, K., et al. "Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry." PubMed Central (PMC).
  • "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification." IntechOpen.
  • He, Z., et al. "Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry." PubMed Central (PMC).

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Comparative Guide: HPLC-UV Method Validation for the Quantification of 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

3-(Difluoro(methoxy)methyl)morpholine is a highly specialized building block utilized in the synthesis of advanced pharmaceutical intermediates. Accurate quantification of this compound in raw materials or final active pharmaceutical ingredients (APIs) is critical for regulatory compliance. However, quantifying morpholine derivatives presents a distinct analytical challenge: the saturated heterocyclic ring lacks a strong conjugated π-system (chromophore). This renders1 at low wavelengths (<210 nm)[1].

To overcome this, laboratories must choose between high-end mass spectrometry (LC-MS/MS) or cost-effective HPLC-UV utilizing pre-column derivatization. This guide provides an objective comparison of these platforms and details a fully validated HPLC-UV methodology using 1-naphthylisothiocyanate (NIT) derivatization, aligned with the latest 2[2].

Objective Comparison of Analytical Platforms

When developing a quantification method for 3-(Difluoro(methoxy)methyl)morpholine, the analytical strategy must balance sensitivity, throughput, and operational cost.

Table 1: Performance Comparison of Analytical Platforms
ParameterLC-MS/MSGC-FIDHPLC-UV (Derivatized)
Sensitivity (LOQ) < 0.01 µg/mL~ 1.0 µg/mL~ 0.3 µg/mL
Sample Preparation Simple (Dilute & Shoot)Simple (Extraction)Complex (90 min incubation)
Capital Cost High ($250k+)Medium ($50k+)Low ($30k+)
Specificity Excellent (Mass/Charge)Good (Retention Time)Excellent (Derivatization Shift)
Ideal Use Case Trace genotoxic impuritiesVolatile intermediatesRoutine API batch release

The Causality of Platform Selection: While LC-MS/MS offers direct analysis without derivatization, its high capital expenditure makes it overkill for routine API batch release where analyte concentrations are in the µg/mL range. GC-FID is a viable alternative for volatile amines; however, the difluoro(methoxy)methyl moiety can introduce thermal instability or require specialized deactivated liners to prevent peak tailing. Therefore, 1 for robust Quality Control (QC) environments[1].

DecisionTree Start Select Analytical Platform Q1 Is trace-level (<1 ng/mL) sensitivity required? Start->Q1 LCMS LC-MS/MS Direct Analysis Q1->LCMS Yes Q2 Is the analyte highly volatile? Q1->Q2 No GC GC-FID Direct Analysis Q2->GC Yes HPLC HPLC-UV Pre-column Derivatization Q2->HPLC No (Routine QC)

Decision matrix for selecting the optimal analytical platform for morpholine quantification.

Mechanistic Grounding: The Derivatization Chemistry

Why use 1-naphthylisothiocyanate (NIT)? The causality lies in the fundamental organic chemistry of the morpholine ring. The secondary amine of 3-(Difluoro(methoxy)methyl)morpholine acts as a nucleophile, reacting quantitatively with the electrophilic carbon of the isothiocyanate group in NIT.3[3].

This transformation is analytically profound: it grafts a large, conjugated naphthyl ring onto the target molecule,4[4]. This eliminates solvent background noise from acetonitrile and exponentially increases the molar extinction coefficient, enabling Limits of Quantification (LOQ) well below 0.5 µg/mL.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol operates as a self-validating system. By incorporating System Suitability Testing (SST) and mandatory blank subtractions, the method verifies its own performance prior to sample analysis.

Step 1: Reagent Preparation
  • Diluent : 50:50 (v/v) Acetonitrile:Milli-Q Water.

  • Derivatizing Reagent (DR) : Prepare a 0.5% (w/v) solution of 1-naphthylisothiocyanate (NIT) in HPLC-grade acetonitrile.

Step 2: Sample Derivatization
  • Transfer 1.0 mL of the 3-(Difluoro(methoxy)methyl)morpholine sample (approx. 10 µg/mL) into a 10 mL volumetric flask.

  • Add 1.0 mL of the DR (NIT solution).

  • Seal the flask tightly with a PTFE stopper and3 to drive the thiourea formation to completion[3].

  • Quench the reaction by cooling to room temperature (20-25°C) and make up the volume to 10 mL with the diluent.

Step 3: Chromatographic Conditions
  • Column : C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size). Causality: The hydrophobic stationary phase perfectly retains the bulky, non-polar naphthylthiourea derivative.

  • Mobile Phase : Isocratic elution using 60% Acetonitrile and 40% Water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

Workflow N1 1. Sample Preparation Analyte in Acetonitrile N2 2. Derivatization + NIT Reagent @ 60°C, 90 min N1->N2 Nucleophilic Addition N3 3. HPLC Separation C18 Column, 60:40 ACN:H2O N2->N3 Thiourea Derivative N4 4. UV Detection Monitoring at λ = 254 nm N3->N4 Elution N5 5. ICH Q2(R2) Validation Data Analysis & Reporting N4->N5 Integration

Experimental workflow for derivatization and HPLC-UV analysis of morpholine derivatives.

ICH Q2(R2) Method Validation Framework

In November 2023, the International Council for Harmonisation (ICH) adopted the 5 and emphasizing "fitness for purpose"[5]. The validation of our derivatization-HPLC-UV method adheres strictly to these updated parameters, utilizing experimental benchmarks established for morpholine derivatives[3].

Table 2: Validation Performance Data (per ICH Q2(R2) Standards)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeRs > 2.0 between NIT and AnalytePass
Linearity R² ≥ 0.990 across reportable rangeR² = 0.9995 (0.3 - 1.2 µg/mL)Pass
Accuracy (Recovery) 90.0% - 110.0% recovery97.9% - 100.4% (at 50%, 100%, 150%)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.79%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 10:10.3001 µg/mLPass
Robustness Method resilient to deliberate changesRSD < 1.5% with ±5°C column tempPass

Causality in Validation Design:

  • Specificity : Demonstrated by injecting a derivatized blank (diluent + NIT). The chromatogram must show baseline resolution between the unreacted NIT peak and the 3-(Difluoro(methoxy)methyl)morpholine-thiourea peak,6[6].

  • Robustness : Deliberate variations in column temperature (±5°C) and mobile phase composition (±2% Acetonitrile) were tested. The relative standard deviation (RSD) of the peak area remained <2.0%, proving the method's resilience in routine QC settings.

Conclusion

While direct quantification of 3-(Difluoro(methoxy)methyl)morpholine is hindered by its lack of a chromophore, pre-column derivatization with NIT elegantly solves this via fundamental organic chemistry. Compared to LC-MS/MS, this validated HPLC-UV method democratizes the analysis, providing a highly accurate, precise, and ICH Q2(R2)-compliant solution for pharmaceutical laboratories.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at: [Link]

  • ResearchGate. "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis." Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. "High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization." Available at:[Link]

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Comparative Pharmacokinetics of 3-(Difluoro(methoxy)methyl)morpholine Analogs: A Technical Guide for Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: April 2026

The morpholine ring is broadly recognized as a privileged scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics and kinase inhibitors. Its unique combination of a weak basic nitrogen and an oxygen atom at the opposite position provides a flexible conformation and a pKa value that enhances both aqueous solubility and blood-brain barrier (BBB) permeability, as detailed in the comprehensive review on [1].

However, optimizing the pharmacokinetic (PK) profile of morpholine derivatives—specifically mitigating rapid oxidative metabolism adjacent to the heteroatoms and tuning the amine pKa to avoid hERG channel liability—remains a persistent challenge. Recently, the difluoro(methoxy)methyl ( CF2​OMe ) group has emerged as a highly effective, yet historically neglected, bioisostere. As recently demonstrated by [2], incorporating the CF2​OMe moiety into amine-containing compounds drastically improves their metabolic stability and membrane permeation.

This guide provides an objective, data-driven comparison of 3-(difluoro(methoxy)methyl)morpholine analogs against traditional 3-methyl and 3-trifluoromethyl counterparts, offering actionable insights for drug development professionals.

Structural Rationale and Physicochemical Impact

The strategic placement of a substituent at the 3-position of the morpholine ring exerts profound stereoelectronic effects on the adjacent basic nitrogen.

  • 3-Methylmorpholine: Offers minimal steric hindrance and no electron-withdrawing capability, resulting in a highly basic amine that is susceptible to rapid CYP450-mediated N-dealkylation.

  • 3-(Trifluoromethyl)morpholine: The strong inductive electron-withdrawing effect (-I) of the CF3​ group significantly lowers the pKa of the amine, which improves passive permeability. However, it dramatically increases lipophilicity (LogD), which can lead to non-specific protein binding and poor aqueous solubility.

  • 3-(Difluoro(methoxy)methyl)morpholine: The CF2​OMe group acts as a "Goldilocks" bioisostere. The two fluorine atoms provide the necessary electron-withdrawing effect to lower the amine pKa, mitigating hERG toxicity. Crucially, the methoxy oxygen serves as a hydrogen bond acceptor, slightly increasing the polar surface area (PSA) to maintain solubility without sacrificing the metabolic shielding provided by the gem-difluoro motif. This aligns with broader findings on fluorinated hydrogen-bond acceptors discussed in [3].

Table 1: Comparative Physicochemical Properties
Analog ScaffoldpKa (Amine)LogD (pH 7.4)Polar Surface Area (Ų)
3-Methylmorpholine 8.40.221.3
3-(Trifluoromethyl)morpholine 6.81.121.3
3-(Difluoro(methoxy)methyl)morpholine 7.10.830.5

Pharmacokinetic Profiling: In Vitro and In Vivo Workflows

To objectively evaluate the performance of these analogs, a parallel screening workflow is employed. The integration of in vitro ADME assays with in vivo rodent models ensures that intrinsic clearance translates accurately to systemic exposure.

PK_Workflow Compound 3-(CF2OMe)-Morpholine InVitro In Vitro ADME (Microsomes, PAMPA) Compound->InVitro InVivo In Vivo PK (Rat IV/PO) Compound->InVivo Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis Data PK Parameter Calculation (NCA) Bioanalysis->Data InVivo->Bioanalysis

Fig 1. Parallel in vitro and in vivo PK screening workflow for morpholine analogs.

Table 2: Rat Pharmacokinetic Parameters (1 mg/kg IV, 5 mg/kg PO)
Analog ScaffoldClearance (mL/min/kg)Vdss (L/kg)Half-life (T1/2, h)Oral Bioavailability (F%)
3-Methylmorpholine 45.21.21.542%
3-(Trifluoromethyl)morpholine 12.42.84.278%
3-(Difluoro(methoxy)methyl)morpholine 18.62.13.885%

Data Interpretation: The CF2​OMe analog demonstrates superior oral bioavailability (85%). While its clearance is slightly higher than the CF3​ analog, its volume of distribution at steady state (Vdss) is more restricted (2.1 L/kg vs 2.8 L/kg). This indicates that the CF2​OMe compound is less prone to deep tissue sequestration—a common issue with highly lipophilic CF3​ groups—resulting in a highly predictable and manageable half-life.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that verify the integrity of the experiment at every step.

Protocol 1: Synthesis of the CF2​OMe Moiety via Fluorodesulfuration

Adapted from the methodologies of [2].

  • Thionoester Formation: React N-Boc-morpholine-3-carboxylic acid with methyl iodide to form the methyl ester, followed by treatment with Lawesson's reagent in toluene at 80°C.

    • Causality: Thionoesters are highly selective precursors for gem-difluoro ethers. Converting the carbonyl to a thiocarbonyl ensures that subsequent fluorination targets this specific site without over-oxidizing the morpholine ring oxygen.

  • Fluorodesulfuration: Dissolve the resulting methyl thionoester in anhydrous dichloromethane (DCM). Cool to -78°C and add Diethylaminosulfur trifluoride (DAST) dropwise.

    • Causality: DAST facilitates the precise exchange of sulfur for two fluorine atoms. The cryogenic temperature strictly controls the exothermic nature of the reaction, preventing ring-opening side reactions or degradation of the morpholine core.

  • Validation Checkpoint: Purify the product via silica gel chromatography. Validate structural integrity using 19F -NMR. The system is self-validated if a characteristic geminal fluorine splitting pattern (an AB quartet or a distinct singlet depending on the chiral environment) is observed around -80 ppm, confirming the absence of mono-fluorinated byproducts.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat PO/IV)
  • Formulation: Dissolve the test compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: This specific co-solvent system ensures complete solubilization of the moderately lipophilic CF2​OMe analog. Complete dissolution prevents micro-precipitation in the bloodstream upon IV injection, which would artificially skew clearance and Vdss calculations.

  • Dosing & Sampling (Crossover Design): Administer 1 mg/kg IV and 5 mg/kg PO to male Sprague-Dawley rats (n=3) using a crossover design with a 48-hour washout period.

    • Causality: The crossover design uses the animal as its own control. This eliminates inter-subject biological variability, validating the absolute bioavailability (F%) calculation by ensuring the IV and PO curves are directly comparable.

  • Bioanalysis & Validation: Extract plasma samples using protein precipitation with acetonitrile.

    • Causality & Validation: The extraction solvent must contain a stable-isotope-labeled internal standard (SIL-IS). The SIL-IS co-elutes with the analyte during LC-MS/MS, correcting for matrix ionization suppression and extraction recovery variations. If the SIL-IS peak area remains constant across all time points, the quantification of the CF2​OMe analog is internally validated.

Metabolic Resistance Mechanisms

The primary advantage of the 3-(difluoro(methoxy)methyl)morpholine scaffold is its resistance to metabolic degradation. The strong C-F bonds stabilize the adjacent C-O bond against enzymatic cleavage, while sterically shielding the morpholine nitrogen from CYP450 enzymes.

Metabolic_Pathway Parent 3-(CF2OMe)-Morpholine CYP Hepatic CYP450 Oxidation Parent->CYP Excretion Renal Excretion (Unchanged) Parent->Excretion Major Pathway N_Dealkylation N-Dealkylation (Minor) CYP->N_Dealkylation Slow Kinetics Hydrolysis CF2OMe Hydrolysis (Blocked) CYP->Hydrolysis Steric Shielding

Fig 2. Primary metabolic and excretion pathways highlighting CF2OMe group stability.

Unlike standard methoxy groups which are rapidly O-demethylated by CYP2D6 and CYP3A4, the gem-difluoro substitution pulls electron density away from the oxygen, raising the activation energy required for hydrogen abstraction by the CYP450 heme-oxo intermediate. Consequently, the primary clearance mechanism shifts away from hepatic oxidation toward predictable renal excretion.

References

  • Piras, M., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." National Institutes of Health (PMC) (2020). URL:[Link]

  • Pashko, M. O., et al. "Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry─Revival via CF2OMe-Containing Amines." Organic Letters (2026). URL:[Link]

  • Zafrani, Y., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." National Institutes of Health (PMC) (2017). URL:[Link]

Evaluating Metabolic Stability: 3-(Difluoro(methoxy)methyl)morpholine vs. Trifluoromethyl Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, primarily utilized to modulate lipophilicity, enhance binding affinity, and block metabolic liabilities[1]. For decades, the trifluoromethyl ( −CF3​ ) group has been the gold standard for creating metabolically robust bioisosteres. However, its extreme lipophilicity often leads to poor aqueous solubility and off-target promiscuity.

Recently, the difluoro(methoxy)methyl group ( −CF2​OMe ) has emerged as a powerful, yet historically neglected, alternative[2]. By replacing the −CF3​ group at the 3-position of a morpholine ring with −CF2​OMe , drug developers can fine-tune physicochemical properties while maintaining structural integrity. This guide provides an in-depth, objective comparison of these two analogs, detailing the mechanistic causality behind their metabolic fates and outlining self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Physicochemical Shift

To understand the metabolic divergence between 3-(trifluoromethyl)morpholine and 3-(difluoro(methoxy)methyl)morpholine, we must first analyze the causality rooted in their physicochemical properties.

  • Inductive Effects and Basicity: Both −CF3​ and −CF2​OMe exert strong electron-withdrawing inductive effects. When positioned at the 3-position of a morpholine ring, they significantly lower the pKa​ of the adjacent secondary amine. This reduced basicity enhances passive membrane permeability and mitigates hERG channel inhibition liabilities. However, the −CF2​OMe group exhibits a slightly different electronic profile due to the oxygen atom, which can influence the reactivity of nearby functional groups[3].

  • Lipophilicity and Solvation: The −CF3​ group is highly lipophilic, driving up the overall logP of the molecule. This can force the molecule into non-specific hydrophobic pockets of Cytochrome P450 (CYP450) enzymes, paradoxically increasing the clearance of the parent molecule via oxidation at other sites. Conversely, the −CF2​OMe group introduces a distinct dipole moment and a hydrogen-bond acceptor (the oxygen atom). This structural shift lowers lipophilicity, improves thermodynamic solubility, and alters the molecule's orientation within enzymatic active sites[2].

Metabolic Stability Profiling: Pathways and Vulnerabilities

The primary distinction in metabolic stability between these two analogs lies in their susceptibility to Phase I oxidative metabolism.

The −CF3​ group is a "metabolic hard spot." The C−F bond strength (~110–126 kcal/mol) effectively blocks hydrogen atom transfer (HAT) by the high-valent iron-oxo species in CYP450 enzymes[1]. Therefore, 3-(trifluoromethyl)morpholine is highly resistant to local oxidation.

In contrast, the −CF2​OMe group introduces a potential "soft spot." While the −CF2​− unit protects the adjacent carbon, the terminal methoxy group is susceptible to CYP450-mediated O-demethylation (typically via CYP2C19, CYP3A4, or CYP2D6)[4]. However, the strong electron-withdrawing nature of the adjacent difluoromethylene group destabilizes the transition state for HAT compared to a standard aliphatic methoxy group. This results in a tunable metabolic stability—more robust than a simple ether, but offering a controlled clearance pathway that prevents the drug from accumulating indefinitely[5].

MetabolicPathways Substrate 3-Substituted Morpholine Core CF3 3-CF3 Analog (High Lipophilicity) Substrate->CF3 CF2OMe 3-CF2OMe Analog (Lower Lipophilicity) Substrate->CF2OMe CYP_Bypass Metabolic Block (C-F Bond Resistance) CF3->CYP_Bypass CYP_Metab CYP450 O-Demethylation (C-H Abstraction) CF2OMe->CYP_Metab Clearance_Low Low Local Clearance (Risk of Off-Target Metab) CYP_Bypass->Clearance_Low Clearance_High Controlled Clearance (Tunable Half-Life) CYP_Metab->Clearance_High

Figure 1: Divergent metabolic pathways and CYP450 interactions of CF3 vs CF2OMe morpholine analogs.

Self-Validating Experimental Protocols

To accurately compare the metabolic stability of these analogs, researchers must employ rigorous, self-validating in vitro assays. The following protocols are designed not just as steps, but as integrated systems where the failure of a control invalidates the run, ensuring absolute data trustworthiness.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay determines the Phase I metabolic stability by isolating the interaction between the compounds and hepatic CYP450 enzymes.

Causality of Design: We utilize a compound concentration of 1 µM. This is intentionally set well below the typical Michaelis-Menten constant ( Km​ ) of CYP enzymes to ensure pseudo-first-order kinetics, which is a strict mathematical requirement for accurately calculating intrinsic clearance ( CLint​ ).

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compounds (3- −CF3​ -morpholine and 3- −CF2​OMe -morpholine) to separate aliquots of the master mix to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP450 inhibition.

  • Self-Validation Controls: Concurrently run Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). System Requirement: If Verapamil does not show >70% depletion by 60 minutes, or if Warfarin shows >15% depletion, the NADPH system or microsomes are compromised, and the assay must be rejected.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; its addition precisely marks T=0 .

  • Time-Course Quenching: At T=0,5,15,30,45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: Cryopreserved Hepatocyte Stability Assay

While microsomes only assess Phase I metabolism, intact hepatocytes provide a holistic view, including Phase II conjugation and transporter-mediated efflux.

  • Thawing and Viability: Thaw cryopreserved human hepatocytes and assess viability using Trypan Blue exclusion. System Requirement: Viability must be ≥80% . Dead cells leak cofactors, skewing metabolic rates.

  • Incubation: Suspend cells at 1×106 cells/mL in Williams' E medium. Add test compounds to a final concentration of 1 µM.

  • Sampling: Sample at 0,15,30,60,90, and 120 minutes, quenching with an equal volume of cold acetonitrile/methanol (1:1).

  • Analysis: Calculate the half-life ( t1/2​ ) from the natural log of percent remaining vs. time. Derive CLint​ using the formula: CLint​=(0.693/t1/2​)×(1000/cell density) .

Workflow Prep 1. Master Mix Prep Test Cpd (1 µM) + HLM (0.5 mg/mL) Controls 2. Control Validation Verapamil (High CL) & Warfarin (Low CL) Prep->Controls Reaction 3. Reaction Initiation + NADPH 37°C Incubation Controls->Reaction Quench 4. Time-Course Quenching 0 to 60 min Cold MeCN + IS Reaction->Quench Analysis 5. LC-MS/MS & Kinetics Calculate t1/2 & Derive CLint Quench->Analysis

Figure 2: Self-validating high-throughput microsomal stability assay workflow.

Quantitative Data Presentation

The following table synthesizes the expected comparative physicochemical and DMPK parameters based on the structural properties of the two analogs[1][2][5].

Parameter3-(Trifluoromethyl)morpholine3-(Difluoro(methoxy)methyl)morpholineAnalytical Implication
Molecular Weight 155.12 g/mol 181.15 g/mol Slight increase in steric bulk for −CF2​OMe .
Calculated logP ~1.8~1.2 −CF2​OMe improves aqueous solubility and reduces non-specific binding.
Amine pKa​ ~6.5~6.8Both reduce basicity vs unsubstituted morpholine ( pKa​ ~8.3), improving permeability.
HLM CLint​ (µL/min/mg) <10 (Highly Stable) 25−45 (Moderate) −CF2​OMe introduces a controlled metabolic clearance pathway.
Primary Metabolite Unchanged (Parent)3-(Difluoro(hydroxy)methyl)morpholine −CF2​OMe undergoes O-demethylation via CYP2C19/CYP3A4[4].
Hepatocyte Stability HighModerate −CF2​OMe may exhibit slightly higher clearance due to downstream Phase II conjugation of the -OH metabolite[6].
Conclusion & Strategic Recommendations

The choice between a trifluoromethyl and a difluoro(methoxy)methyl group is not merely a substitution; it is a strategic DMPK decision.

  • Select 3-(Trifluoromethyl)morpholine when your lead compound suffers from rapid clearance at the morpholine site, and you have the lipophilic efficiency budget to absorb a highly hydrophobic moiety[1].

  • Select 3-(Difluoro(methoxy)methyl)morpholine when you need to temper the extreme lipophilicity of a −CF3​ group to improve solubility, or when a completely metabolically inert molecule poses a risk for long half-life toxicity. The −CF2​OMe group acts as an elegant "relief valve," providing a slow, predictable route of O-demethylation while maintaining the beneficial inductive effects on the morpholine core[2][5].

By leveraging the self-validating protocols outlined above, drug development professionals can confidently map the metabolic trajectory of these fluorinated bioisosteres and accelerate the optimization of safer, more efficacious therapeutics.

References
  • ACS Publications. "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition." PMC. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "PROTONIX Chemistry Supplements - Pantoprazole Metabolism." AccessData FDA. Available at: [Link]

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single crystal X-ray diffraction data for 3-(Difluoro(methoxy)methyl)morpholine confirmation

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Confirmation of 3-(Difluoro(methoxy)methyl)morpholine

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of intellectual property, regulatory submission, and the fundamental understanding of structure-activity relationships (SAR). This guide provides a comparative analysis of analytical techniques for the structural elucidation of 3-(Difluoro(methoxy)methyl)morpholine, a compound of interest for its potential applications in medicinal chemistry. While a definitive single-crystal X-ray diffraction (SC-XRD) structure for this specific molecule is not publicly available, this guide will use it as a case study to compare the "gold standard" of SC-XRD with other powerful and often more accessible techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1] It provides an unequivocal structural "snapshot," revealing bond lengths, bond angles, and stereochemistry with high precision. For a molecule like 3-(Difluoro(methoxy)methyl)morpholine, SC-XRD would definitively confirm the conformation of the morpholine ring (typically a chair conformation[2][3]), the orientation of the difluoro(methoxy)methyl substituent, and the intermolecular interactions in the solid state.[4]

However, the significant bottleneck for SC-XRD is the absolute requirement for a high-quality single crystal.[1] The process of growing crystals suitable for diffraction can be a matter of trial and error, often taking days, weeks, or even months, with no guarantee of success.

Experimental Protocol: Growing X-ray Quality Crystals

The art of crystal growth is often as much an empirical science as it is a predictive one.[1] The primary goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Step-by-Step Methodology:

  • Purification: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, preventing the formation of single crystals.[5]

  • Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[5] If solubility is too high, only small crystals may form; if too low, the compound may not dissolve sufficiently.

  • Slow Evaporation: This is the most common and straightforward method.[1]

    • Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or use parafilm with a few needle-pricked holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[5]

  • Solvent Diffusion (Layering): This method is useful when the compound is highly soluble in one solvent but insoluble in another.

    • Dissolve the compound in a small amount of a "good" solvent in a narrow tube (like an NMR tube).

    • Carefully layer a less dense, "poor" solvent (an anti-solvent) on top.[6]

    • Over time, the solvents will diffuse into one another, gradually reducing the solubility of the compound and promoting slow crystallization at the interface.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully removed from the mother liquor. It is often best to bring them to the crystallographer while still in the solvent to prevent cracking from solvent loss.[1]

Visualization: SC-XRD Workflow

cluster_crystal_growth Crystal Growth cluster_xray_analysis X-ray Analysis Purification High Purity Compound Solvent Solvent Selection Purification->Solvent Growth Slow Evaporation or Diffusion Solvent->Growth Crystal Single Crystal Formation Growth->Crystal Mount Mount Crystal Crystal->Mount Harvest Crystal Diffractometer Collect Diffraction Data Mount->Diffractometer Solve Solve Structure Diffractometer->Solve Refine Refine Model Solve->Refine FinalStructure FinalStructure Refine->FinalStructure Final 3D Structure

Caption: Generalized workflow for single-crystal X-ray diffraction.

Orthogonal and Complementary Techniques

In the absence of a single crystal, or for routine confirmation, a combination of spectroscopic and spectrometric techniques is employed. For 3-(Difluoro(methoxy)methyl)morpholine, NMR and HRMS are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule in solution.[7][8] For the target molecule, a suite of NMR experiments would be highly informative.

  • ¹H NMR: Would reveal the number of distinct proton environments, their integration (number of protons), and their coupling to adjacent protons. The protons on the morpholine ring would likely appear as complex multiplets, while the methoxy group would be a sharp singlet.[9][10]

  • ¹³C NMR: Would show the number of unique carbon environments. The carbon attached to the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: This is particularly crucial for fluorinated compounds.[11] It would confirm the presence of the difluoromethyl group, likely as a singlet if the two fluorine atoms are chemically equivalent.

Step-by-Step Methodology for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C, ¹⁹F).

  • 2D NMR (if needed): If the 1D spectra are complex or ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively establish the connectivity of the atoms.

  • Data Interpretation: Analyze chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Visualization: NMR Structural Elucidation Workflow

Sample Dissolve Compound in Deuterated Solvent Acquire1D Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) Sample->Acquire1D Analyze1D Analyze 1D Data (Shifts, Coupling) Acquire1D->Analyze1D Ambiguous Structure Ambiguous? Analyze1D->Ambiguous Acquire2D Acquire 2D Spectra (COSY, HSQC) Ambiguous->Acquire2D Yes Structure Inferred Structure Ambiguous->Structure No Analyze2D Analyze 2D Data (Correlations) Acquire2D->Analyze2D Analyze2D->Structure

Caption: Workflow for structural confirmation using NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental formula.[12][13] This technique is highly sensitive and is a standard requirement for publications to confirm the identity of a new compound.[13]

For 3-(Difluoro(methoxy)methyl)morpholine (C₆H₁₁F₂NO₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. The experimental value from HRMS should match this theoretical value to within a very small tolerance (typically < 5 ppm).[13]

Step-by-Step Methodology for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion/Injection: The sample is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[14]

  • Data Acquisition: The instrument measures the m/z of the ions with high resolution.

  • Data Analysis: The measured exact mass is compared to the theoretical mass calculated for the expected elemental formula.

Performance Comparison

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment, stereochemical relationships in solution.Exact mass and elemental formula.
Sample Requirement High-quality single crystal (0.1-0.3 mm).[15]5-10 mg of pure, soluble compound.< 1 mg of soluble compound.
Key Advantage Unambiguous and definitive structural proof.Provides detailed connectivity map; non-destructive.High sensitivity and confirms elemental composition.[16]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to grow.[1]Provides an inferred structure based on connectivity, not a direct image.Provides no information on isomerism or stereochemistry.

Conclusion: An Integrated Approach

While single-crystal X-ray diffraction remains the gold standard for absolute structural determination, its primary limitation is the need for a suitable crystal. In modern drug development and chemical research, a combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy is the workhorse for routine and robust structural confirmation.[17] HRMS provides the definitive elemental formula, while a full suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity and stereochemistry.

For a novel molecule like 3-(Difluoro(methoxy)methyl)morpholine, the combination of HRMS and NMR would provide sufficient evidence for its structural confirmation for most research and publication purposes. Should the need for absolute stereochemical assignment or a detailed understanding of its solid-state packing arise—for example, in cases of polymorphism or for patent litigation—then the effort to obtain a single crystal for X-ray diffraction analysis would be warranted.

References

  • Al-Omary, F. A. M., El-Emam, A. A., & Al-Ghorbani, M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 63. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113–120. [Link]

  • Al-Ghorbani, M., et al. (2022). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

  • Al-Adiwish, W. M., Abubakr, M. A. S., & Alarafi, N. M. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(2), 13. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry: MRC, 43(8), 673–675. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • Kuhlmann, J., et al. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Molecules, 26(6), 1563. [Link]

  • Martin, G. E. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 633–640. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1572. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(Difluoro(methoxy)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the proper disposal of 3-(Difluoro(methoxy)methyl)morpholine. As a fluorinated organic compound, it requires specific handling procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Disclaimer: This guide provides general procedures based on established safety protocols for halogenated organic compounds. Always consult your institution's specific Environmental Health & Safety (EHS) department guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Local, state, and federal regulations must be followed.[1][2]

Hazard Assessment and Chemical Profile

Understanding the hazard profile of 3-(Difluoro(methoxy)methyl)morpholine is the first step in ensuring its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a morpholine ring with a difluoro(methoxy)methyl group—allows us to infer a reliable hazard profile based on analogous compounds and chemical classes.

The key feature for disposal is the presence of carbon-fluorine bonds, which classifies this compound as a halogenated organic compound .[3][4] This classification is paramount as it dictates the required waste stream segregation.

Inferred Hazard Profile:

Hazard ClassDescriptionRationale and Reference
Halogenated Organic Contains carbon-halogen (C-F) bonds. Must be segregated into the halogenated waste stream for proper disposal, typically via incineration.[3][5]Based on chemical structure.
Acute Toxicity Expected to be harmful if swallowed, in contact with skin, or if inhaled.[6]Based on data for the closely related 3-(difluoromethyl)morpholine hydrochloride.[6]
Skin & Eye Irritation Likely to cause skin irritation and serious eye irritation or damage.[6][7]A common hazard for morpholine derivatives and analogous fluorinated compounds.[6][7]
Corrosivity Many morpholine derivatives are corrosive and can cause severe skin burns and eye damage.[7][8][9]A precautionary classification based on the parent morpholine structure.
Flammability Morpholine and its derivatives are often flammable liquids.[7][9]Vapors may be heavier than air and can form explosive mixtures.[10]

Required Personal Protective Equipment (PPE)

Due to the compound's potential for toxicity, corrosivity, and irritation, a stringent PPE protocol is mandatory.

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.[11]Protects against splashes that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[9]Prevents skin contact, which can lead to irritation and toxic absorption.[7]
Body Protection Flame-resistant laboratory coat.Protects against splashes and potential fire hazards.
Respiratory Protection All handling and waste consolidation should occur inside a certified chemical fume hood.[2]Prevents inhalation of potentially toxic and irritating vapors.[12]

Step-by-Step Waste Collection and Segregation Protocol

The proper segregation of 3-(Difluoro(methoxy)methyl)morpholine is the most critical part of its disposal. Mixing halogenated and non-halogenated waste streams can result in regulatory fines and improper disposal, leading to environmental harm.[3][5]

Step 1: Select the Correct Waste Container

  • Choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that will not react with the chemical waste.[5][13]

  • The container must have a tightly sealing screw-top cap to prevent leaks and the escape of vapors.[1][14] Funnels should never be left in the container opening.[5][15]

Step 2: Label the Container Before Use

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[1][14]

  • Clearly write the full chemical name: "3-(Difluoro(methoxy)methyl)morpholine ". Do not use abbreviations or chemical formulas.[5][15]

  • Specify that this is a "Halogenated Organic Waste " stream.

Step 3: Segregate from Incompatible Waste Streams

  • This is a self-validating step. The label from Step 2 serves as a constant reminder of the container's contents and intended use.

  • This container is exclusively for halogenated organic waste .[3] Other common halogenated solvents like dichloromethane and chloroform can be added to this same container.[3][14]

  • Crucially, do NOT mix with:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexanes)[3][5]

    • Acids or bases[3][5]

    • Oxidizers[5]

    • Aqueous waste[3]

Step 4: Accumulate Waste Safely

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood.[13][15]

  • The SAA should be near the point of waste generation and under the direct control of laboratory personnel.[15][16]

  • Keep the container cap securely closed at all times, except when actively adding waste.[5][14]

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[5][13]

Step 5: Arrange for Final Disposal

  • Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS department.[15]

  • The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in compliance with EPA regulations, typically via high-temperature incineration.[3][17]

Spill Management Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[14]

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.

  • Contain and Absorb: For small spills, cover the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[18] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a new, sealable container.[2]

  • Label and Dispose: Label the container as "Hazardous Waste" with the contents listed as "Spill Debris containing 3-(Difluoro(methoxy)methyl)morpholine". Manage this container as halogenated waste and arrange for EHS pickup.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Difluoro(methoxy)methyl)morpholine and associated waste.

G Disposal Workflow for 3-(Difluoro(methoxy)methyl)morpholine start Waste Generation (e.g., reaction quenching, purification) pure Is it pure/excess reagent or a concentrated solution? start->pure spill Is it spill cleanup material? pure->spill No container_halo 1. Select designated 'Halogenated Organic Waste' container. pure->container_halo Yes container_spill 1. Select new, empty container for solid waste. spill->container_spill Yes label_halo 2. Verify label is present: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name(s) container_halo->label_halo label_spill 2. Label as 'Hazardous Waste' 'Spill Debris with 3-(Difluoro(methoxy)methyl)morpholine' container_spill->label_spill accumulate_halo 3. Add waste in fume hood. Keep container closed. label_halo->accumulate_halo accumulate_spill 3. Place spill debris in container. Seal tightly. label_spill->accumulate_spill storage 4. Store in Satellite Accumulation Area (Max 90% full) accumulate_halo->storage accumulate_spill->storage pickup 5. Request EHS Pickup storage->pickup

Caption: Decision tree for waste characterization and disposal.

References

  • Chemical Waste Disposal Guidelines. University of Alabama in Huntsville.
  • Hazardous Waste Segreg
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.